molecular formula C15H28O3 B8223484 6-Oxopentadecanoic acid

6-Oxopentadecanoic acid

Cat. No.: B8223484
M. Wt: 256.38 g/mol
InChI Key: SXLAXXCDDBNEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxopentadecanoic acid is a synthetic oxo fatty acid that belongs to the class of long-chain fatty acids containing a ketone functional group. This compound is of significant interest in biochemical research due to the established role of its structural analogue, pentadecanoic acid (C15:0), as an essential fatty acid with pleiotropic health-beneficial activities . Pentadecanoic acid has been demonstrated to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), which are core components of the human longevity pathway . Researchers are therefore exploring this compound and related compounds for their potential to modulate these key metabolic regulators. The presence of the oxo group at the sixth carbon makes this compound a valuable probe for studying the structure-activity relationships of fatty acids, particularly how modifications along the alkyl chain influence receptor binding, cell membrane incorporation, and subsequent biological effects. The broad, clinically relevant activities observed for pentadecanoic acid—including dose-dependent anti-inflammatory (e.g., lowering MCP-1, TNFα, IL-10, IL-17A/F), antifibrotic, and antiproliferative activities in human cell systems—provide a strong rationale for investigating the properties of its oxo derivatives . Potential research applications for this compound include longevity and healthspan studies, metabolic disease research (investigating its role in insulin sensitivity and mitochondrial function ), and exploration of its anti-inflammatory and potential anticancer properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLAXXCDDBNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Oxopentadecanoic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-oxopentadecanoic acid, a C15 oxo-fatty acid. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes known structural information with established principles of organic chemistry and biochemistry to predict its properties, potential synthetic routes, and plausible biological significance. This guide is intended to serve as a foundational resource for researchers interested in the unique characteristics and potential applications of this and other long-chain oxo-fatty acids in fields ranging from materials science to drug discovery.

Molecular Structure and Identification

This compound is a saturated fatty acid derivative featuring a fifteen-carbon backbone. Its structure is characterized by a carboxylic acid functional group at one terminus (C1) and a ketone (oxo) group at the sixth carbon position (C6).

Systematic Name: this compound CAS Number: 130664-55-0[1] Molecular Formula: C₁₅H₂₈O₃[1] Molecular Weight: 256.38 g/mol [1] SMILES: CCCCCCCCCC(=O)CCCCC(=O)O

The presence of both a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, interrupted by a polar ketone group, imparts an amphipathic character to the molecule. This structure suggests potential for interesting self-assembly properties and interactions with biological membranes.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Melting Point Solid at room temperature, likely in the range of 40-60 °CBased on the melting point of pentadecanoic acid (51-53 °C). The introduction of a polar ketone group may slightly alter crystal packing and thus the melting point.
Boiling Point High boiling point, >300 °C at atmospheric pressure.Long-chain carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding. The ketone group will further increase polarity and boiling point.
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether) and polar aprotic solvents (e.g., DMSO, DMF).The long C15 alkyl chain dominates the molecule's polarity, making it highly lipophilic. The carboxylic acid and ketone groups will provide some solubility in more polar organic solvents.

Synthesis and Characterization

Retrosynthetic Analysis and Potential Synthetic Routes

While a specific, published synthesis for this compound was not found, several general strategies for the synthesis of long-chain oxo-carboxylic acids can be proposed. A plausible retrosynthetic analysis is outlined below.

G This compound This compound Oxidation Oxidation This compound->Oxidation Oxidation Grignard Reagent Grignard Reagent (from 5-bromopentanoic acid deriv.) Aldehyde Decanal Secondary Alcohol 6-Hydroxy-pentadecanoic acid Oxidation->Secondary Alcohol Secondary Alcohol->Grignard Reagent Secondary Alcohol->Aldehyde

Caption: Retrosynthesis of this compound.

Proposed Synthetic Protocol:

  • Protection of the Carboxylic Acid: The carboxylic acid of 5-bromopentanoic acid would first be protected, for example, as a methyl or ethyl ester, to prevent it from reacting with the Grignard reagent.

  • Formation of the Grignard Reagent: The protected 5-bromopentanoate would be reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent would then be reacted with decanal in an anhydrous ether solvent at low temperature. This would be followed by an acidic workup to yield the protected 6-hydroxypentadecanoate.

  • Deprotection: The protecting group on the carboxylic acid would be removed, for instance, by hydrolysis with aqueous acid or base.

  • Oxidation: The resulting 6-hydroxypentadecanoic acid would be oxidized to the corresponding ketone, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The ¹H NMR spectrum is expected to be complex in the alkyl region (approximately 0.8-2.5 ppm) due to overlapping methylene proton signals. Key diagnostic signals would include:

    • A triplet around 0.9 ppm corresponding to the terminal methyl group (C15).

    • A broad singlet in the downfield region (10-12 ppm) for the carboxylic acid proton.

    • Triplets around 2.2-2.5 ppm for the methylene groups alpha to the ketone (C5 and C7) and the carboxylic acid (C2).

  • ¹³C NMR: The ¹³C NMR spectrum would provide a clearer picture of the carbon backbone. Expected chemical shifts are:

    • A signal in the range of 200-215 ppm for the ketone carbonyl carbon (C6).

    • A signal around 175-185 ppm for the carboxylic acid carbonyl carbon (C1).

    • A series of signals in the range of 20-45 ppm for the methylene carbons. The carbons alpha to the carbonyl groups (C2, C5, C7) would be shifted further downfield compared to the other methylene carbons.

    • A signal around 14 ppm for the terminal methyl carbon (C15).

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways for ketones include alpha-cleavage on either side of the carbonyl group. For this compound, this would result in characteristic fragment ions. The molecular ion peak (M+) at m/z 256 might be weak or absent.

G M+ (m/z 256) M+ (m/z 256) {[CH3(CH2)8CO]+ (m/z 155) or [OC(CH2)4COOH]+ (m/z 115)} {[CH3(CH2)8CO]+ (m/z 155) or [OC(CH2)4COOH]+ (m/z 115)} M+ (m/z 256)->{[CH3(CH2)8CO]+ (m/z 155) or [OC(CH2)4COOH]+ (m/z 115)} α-cleavage McLafferty Rearrangement Fragments McLafferty Rearrangement Fragments M+ (m/z 256)->McLafferty Rearrangement Fragments

Caption: Predicted MS Fragmentation Pathways.

Biological Relevance and Potential Applications

While no specific biological studies on this compound have been identified, the broader class of oxo-fatty acids is known to have diverse biological activities.

Role in Metabolism

Keto acids are key intermediates in the metabolism of amino acids and fatty acids. Long-chain fatty acids are a major energy source for many tissues, and their breakdown through β-oxidation is a fundamental metabolic process. The presence of a ketone group may influence the metabolic fate of this compound, potentially making it a substrate for different enzymatic pathways compared to its non-oxidized counterpart, pentadecanoic acid.

Signaling and Regulatory Functions

Fatty acids and their derivatives are increasingly recognized as important signaling molecules. They can act as ligands for nuclear receptors and G-protein coupled receptors, thereby influencing gene expression and cellular function. It is plausible that this compound could modulate the activity of receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

G This compound This compound PPARs PPARs (Nuclear Receptors) This compound->PPARs Potential Ligand Gene Expression Modulation of Gene Expression PPARs->Gene Expression Metabolic and Inflammatory Pathways Metabolic and Inflammatory Pathways Gene Expression->Metabolic and Inflammatory Pathways

Caption: Potential Signaling Role of this compound.

Potential Therapeutic Applications

Given the diverse roles of fatty acids and their derivatives in physiology and pathophysiology, this compound could be explored for various therapeutic applications. The structural similarity to signaling lipids suggests potential roles in modulating inflammation, metabolic disorders, and cellular proliferation. Further research is warranted to investigate these possibilities.

Safety and Handling

Specific safety data for this compound is not available. However, based on its chemical structure as a long-chain carboxylic acid, general precautions should be taken.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an understudied member of the oxo-fatty acid family. While its fundamental chemical identity is established, a significant opportunity exists for further research to elucidate its specific physicochemical properties, develop efficient synthetic methodologies, and explore its biological functions. The predicted characteristics outlined in this guide provide a solid foundation for initiating such investigations. Future studies should focus on the experimental determination of its properties, the synthesis of sufficient quantities for biological testing, and the screening for activity in relevant cellular and in vivo models of metabolic and inflammatory diseases.

References

Sources

6-Oxo Fatty Acid Derivatives: Covalent Modulators in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on 6-oxo fatty acid derivatives , specifically focusing on their role as Electrophilic Fatty Acids (EFAs) in lipid metabolism. The narrative prioritizes the mechanistic action of these compounds as covalent modifiers of nuclear receptors (specifically PPARs) and provides actionable protocols for their study in metabolic disease research.

Technical Guide & Research Protocols

Executive Summary: The Rise of Electrophilic Fatty Acids

In the landscape of lipid metabolism research, 6-oxo fatty acid derivatives (e.g., 6-oxo-octadecatrienoic acid or 6-oxo-OTE) represent a distinct class of bioactive lipids known as Electrophilic Fatty Acids (EFAs) . Unlike traditional fatty acids that serve primarily as fuel or structural components, 6-oxo derivatives possess an


-unsaturated ketone moiety. This chemical feature allows them to act as "signaling electrophiles," capable of forming covalent adducts with nucleophilic residues (specifically cysteine thiols) on key metabolic regulators.

The primary target of these derivatives is the Peroxisome Proliferator-Activated Receptor gamma (PPAR


) , the master regulator of adipogenesis and glucose homeostasis. By covalently binding to the Ligand Binding Domain (LBD), 6-oxo derivatives induce a unique conformational change that promotes insulin sensitivity with a potentially improved side-effect profile compared to synthetic thiazolidinediones (TZDs).

Chemical Identity & Mechanistic Insight

The Pharmacophore: -Unsaturated Ketone

The biological potency of 6-oxo derivatives stems from the "enone" structure located at the C6 position. This structure acts as a Michael Acceptor , allowing the molecule to undergo a conjugate addition reaction with protein thiols.

  • Compound of Interest: 6-oxo-octadecatrienoic acid (6-oxo-OTE).

  • Precursor: Often derived from the oxidation of

    
    -linolenic acid (GLA, 18:3n-6) or 
    
    
    
    -linolenic acid (ALA) metabolites.[1]
  • Reaction Mechanism:

    
    
    
Target Specificity: PPAR Cys285

While synthetic drugs like Rosiglitazone bind PPAR


 via hydrogen bonds (reversible binding), 6-oxo-OTE binds covalently  to Cysteine 285 (Cys285)  within the receptor's ligand-binding pocket.
  • Significance: This covalent modification stabilizes Helix 12 of the receptor, recruiting co-activators (e.g., SRC-1) and driving the transcription of genes involved in fatty acid uptake (CD36, aP2) and mitochondrial biogenesis.

  • Selectivity: The specific geometry of the 6-oxo group allows it to access the Cys285 pocket, a feature shared with other endogenous nitro-fatty acids but distinct from most dietary lipids.

Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade initiated by 6-oxo fatty acids.

PPAR_Signaling Precursor Dietary PUFAs (GLA / ALA) Enzyme Lipoxygenase / Dehydrogenase (Oxidative Metabolism) Precursor->Enzyme Ligand 6-Oxo-Fatty Acid (Electrophilic Ligand) Enzyme->Ligand Oxidation Receptor PPARgamma (Cytosol) Ligand->Receptor Michael Addition Complex Ligand-Receptor Complex (Covalent Cys285 Adduct) Receptor->Complex Activation Nucleus Nuclear Translocation (+ RXR Heterodimer) Complex->Nucleus DNA PPRE (DNA Response Element) Nucleus->DNA Binding Transcription Gene Transcription (CD36, FABP4, AdipoQ) DNA->Transcription Outcome Insulin Sensitization Lipid Storage Anti-inflammation Transcription->Outcome

Caption: Signal transduction pathway of 6-oxo fatty acids from enzymatic generation to PPAR


-mediated gene transcription.

Experimental Protocols

To rigorously study 6-oxo fatty acid derivatives, researchers must employ protocols that account for their reactivity and stability.

Synthesis & Handling (General Protocol)

Note: 6-oxo derivatives are light- and oxygen-sensitive. All steps should be performed under inert gas (Argon/Nitrogen) and low light.

  • Starting Material: Begin with the corresponding hydroxy-fatty acid (e.g., 6-hydroxy-octadecatrienoic acid).

  • Oxidation:

    • Reagent: Dess-Martin Periodinane (DMP) is preferred over Jones reagent to prevent over-oxidation of double bonds.

    • Condition: Dissolve hydroxy-FA in anhydrous dichloromethane (DCM). Add 1.2 eq DMP at 0°C. Stir for 2-4 hours.

  • Purification:

    • Quench with saturated

      
      .
      
    • Extract with diethyl ether.

    • Crucial Step: Purify via Normal Phase HPLC (Silica) using a Hexane:Ethyl Acetate gradient. Avoid acidic modifiers that might catalyze isomerization.

  • Storage: Store at -80°C in ethanol or DMSO, purged with Argon.

Covalent Binding Assay (Mass Spectrometry)

This assay confirms if your derivative is truly binding covalently to the target protein.

  • Reagents: Recombinant PPAR

    
    -LBD (Ligand Binding Domain), 6-oxo-OTE (10 
    
    
    
    M), Rosiglitazone (Control).
  • Workflow:

    • Incubate PPAR

      
      -LBD (5 
      
      
      
      M) with 6-oxo-OTE (20
      
      
      M) in PBS (pH 7.4) for 60 minutes at 37°C.
    • Perform Tryptic Digestion (Trypsin Gold, overnight).

    • Analyze via LC-MS/MS (Orbitrap or Q-TOF).

    • Data Analysis: Search for a mass shift of +[Molecular Weight of Ligand] on the peptide fragment containing Cys285 .

    • Success Metric: A mass shift corresponding to the ligand indicates covalent adduct formation.

Adipocyte Differentiation Assay (Functional Readout)

Determines the metabolic potency of the derivative.

  • Cell Line: 3T3-L1 pre-adipocytes.

  • Differentiation Media: DMEM + 10% FBS + Insulin + Dexamethasone + IBMX.

  • Treatment:

    • Vehicle (DMSO)

    • Rosiglitazone (1

      
      M) - Positive Control
      
    • 6-oxo-OTE (1, 10, 50

      
      M)
      
  • Timeline: Treat cells at Day 0 and Day 2. Harvest at Day 7.

  • Readout:

    • Oil Red O Staining: Quantify lipid accumulation (absorbance at 520 nm).

    • qPCR: Measure mRNA levels of Adipoq (Adiponectin) and Fabp4.

Data Presentation: Comparative Potency

The following table summarizes the typical pharmacological profile of 6-oxo derivatives compared to standard ligands.

ParameterRosiglitazone (Drug)6-oxo-OTE (EFA)9-oxo-OTA (Isomer)
Primary Target PPAR

PPAR

PPAR

Binding Mode Reversible (H-bonds)Covalent (Thiol adduct) Reversible/Weak
Binding Site LBD PocketCys285 LBD Pocket
Potency (EC50) ~50 nM~500 nM - 1

M
~5-10

M
Adipogenesis High (Strong induction)Moderate (Partial agonist)Low
Side Effects Edema, Weight GainLower risk (Partial agonism)N/A

Workflow Visualization

This diagram outlines the logical flow for characterizing a novel 6-oxo fatty acid derivative in a drug discovery context.

Workflow Synthesis 1. Chemical Synthesis (DMP Oxidation) QC 2. Quality Control (NMR, LC-MS purity >95%) Synthesis->QC Binding 3. Binding Validation (Mass Spec / Cys285 Shift) QC->Binding Pass Functional 4. Functional Assay (3T3-L1 Adipogenesis) Binding->Functional Confirmed Metabolic 5. Metabolic Profiling (Seahorse / Glucose Uptake) Functional->Metabolic

Caption: Step-by-step experimental workflow for validating 6-oxo fatty acid bioactivity.

References

  • Structural basis for the activation of PPARgamma by oxidized fatty acids. Source: National Institutes of Health (PMC) Significance: Defines the covalent binding mechanism of oxo-fatty acids to Cys285.

  • 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor alpha. Source: Kyoto University / Lipids Journal Significance: Contrasts the specificity of 9-oxo vs. 6-oxo isomers.

  • Covalent peroxisome proliferator-activated receptor gamma binding by nitro-fatty acids. Source: ResearchGate / Journal of Biological Chemistry Significance: Establishes the paradigm of electrophilic fatty acids as partial agonists.

  • Molecular Actions of PPARalpha in Lipid Metabolism and Inflammation. Source: Oxford Academic / Endocrine Reviews Significance: Provides the broader context of PPAR signaling in metabolic disease.

Sources

Difference between 6-oxopentadecanoic acid and 5-oxo fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing 6-oxopentadecanoic acid (a specific odd-chain, keto-fatty acid) and 5-oxo fatty acids (specifically the bioactive mediator 5-oxo-ETE).

Structural Biology, Metabolic Fate, and Pharmacological Divergence

Executive Summary

This guide delineates the critical distinctions between This compound (6-oxo-C15) and the class of 5-oxo fatty acids (prototyped by 5-oxo-ETE ). While both share a keto-functionalized lipid backbone, their biological roles are diametrically opposed. 5-oxo-ETE is a potent, enzymatically regulated pro-inflammatory mediator acting through the G-protein coupled receptor OXER1 . In contrast, This compound is primarily a synthetic structural probe or minor metabolic intermediate, lacking the specific pharmacophore required for high-affinity receptor binding. This document explores their structural chemistry, signaling pathways, and experimental handling.

Part 1: Chemical & Structural Biology

The fundamental difference lies in the position of the ketone group , the chain length , and the degree of unsaturation . These physicochemical properties dictate their interaction with biological membranes and protein receptors.

Structural Comparison Matrix
Feature5-Oxo-Eicosatetraenoic Acid (5-oxo-ETE)This compound
Carbon Chain C20 (Arachidonic acid derivative)C15 (Pentadecanoic acid derivative)
Keto Position C5 (Gamma-position relative to carboxyl)C6 (Delta-position relative to carboxyl)
Unsaturation Polyunsaturated (4 cis/trans double bonds)Typically Saturated (Alkyl chain)
Origin Enzymatic (5-LOX

5-HEDH)
Synthetic / Minor Oxidative Metabolite
Physiological Role Eosinophil Chemoattractant (Potent)Metabolic Intermediate / Structural Probe
Receptor OXER1 (GPCR)Unknown / Likely Inactive at OXER1
The Pharmacophore Mismatch

The OXER1 receptor binding pocket is highly stereoselective. It recognizes the cis-double bonds at


 and the keto group at C5.
  • 5-oxo-ETE: The

    
     double bond (conjugated with the C5 ketone) creates a planar region essential for receptor docking.
    
  • 6-oxo-C15: The shift of the ketone to C6 and the absence of the

    
     double bond disrupts this conjugation. Furthermore, the C15 chain is too short to occupy the hydrophobic channel fully, and the odd-chain length alters the "register" of the tail within the lipid bilayer.
    

Part 2: Biosynthesis & Metabolic Pathways[1]

5-Oxo Fatty Acids: The Inflammatory Cascade

5-oxo-ETE is generated through a tightly regulated enzymatic cascade during oxidative stress or inflammation.

  • Initiation: Arachidonic acid is converted to 5(S)-HETE by 5-Lipoxygenase (5-LOX) .

  • Oxidation: 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) oxidizes 5(S)-HETE to 5-oxo-ETE using NADP+ as a cofactor.

  • Signaling: 5-oxo-ETE binds OXER1, triggering calcium mobilization and chemotaxis.

This compound: The Odd-Chain Fate

This compound does not follow the arachidonic acid cascade.

  • Origin: It is typically synthesized via remote functionalization (e.g., organocadmium coupling) or arises from non-enzymatic oxidation of pentadecanoic acid (C15:0).

  • Catabolism: As an odd-chain fatty acid derivative, it undergoes

    
    -oxidation .[1]
    
    • The keto group at C6 poses a hurdle for standard acyl-CoA dehydrogenases.

    • It likely requires 2,4-dienoyl-CoA reductase or auxiliary enzymes to bypass the keto-obstacle, eventually yielding Propionyl-CoA (which enters the Krebs cycle via succinyl-CoA).

Pathway Visualization

The following diagram contrasts the inflammatory signaling of 5-oxo-ETE with the catabolic fate of 6-oxo-C15.

LipidPathways cluster_5oxo 5-Oxo-ETE Signaling (Pro-Inflammatory) cluster_6oxo This compound Fate (Metabolic) AA Arachidonic Acid (C20:4) HETE 5(S)-HETE AA->HETE 5-LOX OxoETE 5-oxo-ETE (Bioactive Lipid) HETE->OxoETE 5-HEDH (NADP+) OXER1 OXER1 Receptor (Eosinophils) OxoETE->OXER1 Binding Resp Chemotaxis & Ca2+ Influx OXER1->Resp Gi Protein C15 Pentadecanoic Acid (C15:0) OxoC15 This compound (Synthetic/Minor) C15->OxoC15 Oxidation/Synthesis BetaOx Beta-Oxidation (Mitochondria) OxoC15->BetaOx Activation PropCoA Propionyl-CoA (3-Carbon) BetaOx->PropCoA Chain Shortening Krebs Krebs Cycle (Anaplerosis) PropCoA->Krebs Succinyl-CoA

Figure 1: Divergent pathways of 5-oxo-ETE (Signaling) vs. This compound (Energy Metabolism).

Part 3: Experimental Protocols

Synthesis of this compound (Methyl Ester)

Context: Used for structural probing or as a standard. Principle: Reaction of an organocadmium reagent with a mono-ester acid chloride (Remote Functionalization).

  • Reagent Prep: Prepare di-n-nonylcadmium from nonylmagnesium bromide and anhydrous cadmium chloride in dry ether.

  • Acylation: React the organocadmium reagent with 5-methoxycarbonylpentanoyl chloride (derived from adipic acid monomethyl ester).

  • Conditions: Reflux in benzene/ether for 1 hour.

  • Workup: Hydrolyze with dilute sulfuric acid, extract with ether, and wash with sodium carbonate.

  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Verify structure via NMR. The C6-keto group will show a distinct triplet at

    
     ppm (alpha to carbonyl) and the terminal methyl at 
    
    
    
    ppm.
Enzymatic Generation of 5-oxo-ETE

Context: Generating biologically active standard for receptor assays. Principle: Biosynthesis using recombinant 5-HEDH.

  • Substrate: Dissolve 5(S)-HETE (10 µM) in Tris buffer (pH 7.4).

  • Cofactor: Add NADP+ (1 mM) and PMS (Phenazine methosulfate, 20 µM) to regenerate the cofactor.

  • Enzyme: Add microsomal fraction containing 5-HEDH (from PMA-stimulated human neutrophils or recombinant source).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Extraction: Stop reaction with cold methanol. Extract lipids using solid-phase extraction (C18 cartridges).

  • HPLC Isolation: Separate on a C18 Reverse-Phase column (MeOH:H2O:Acetic Acid 75:25:0.01). 5-oxo-ETE elutes later than 5-HETE due to increased hydrophobicity.

Part 4: Therapeutic Implications

Drug Development Context
  • 5-oxo-ETE: A primary target for anti-asthmatic drugs . Antagonists of the OXER1 receptor are in development to block eosinophil migration into asthmatic airways.

  • This compound: May serve as a negative control in structure-activity relationship (SAR) studies. Its inability to activate OXER1 confirms the necessity of the C5-keto position and the

    
     double bond.
    
Biomarker Analysis

Researchers analyzing lipidomics data must distinguish these peaks.

  • Mass Spectrometry:

    • 5-oxo-ETE (C20H30O3): m/z 317 [M-H]-. Fragmentation yields ions characteristic of the C5-keto/

      
       system.
      
    • This compound (C15H28O3): m/z 255 [M-H]-.

    • Note: Confusing these two is unlikely due to the mass difference, but confusion with 5-oxopentadecanoic acid (a positional isomer) is possible and requires chromatographic resolution.

References

  • Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in Lipid Research. Link

  • Grant, G. E., et al. (2009). 5-Oxo-ETE and the OXE receptor. Prostaglandins & Other Lipid Mediators.[2] Link

  • Jones, R. G. (1947). The Synthesis of Some Long-chain Aliphatic Acids. Journal of the American Chemical Society. (Reference for organocadmium synthesis of keto acids). Link

  • Pfeffer, P. E., et al. (1972). Remote Functionalization Reactions as Conformational Probes. Journal of Organic Chemistry. (Specific synthesis of this compound). Link

  • Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acids pentadecanoic acid and heptadecanoic acid in conditions associated with metabolic syndrome. Scientific Reports. (Context on C15 fatty acid metabolism). Link

Sources

Whitepaper: Unraveling the Thermodynamic Stability of ε-Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon (ε)-keto fatty acids, characterized by a ketone group at the C-6 position, are a class of molecules with growing significance in metabolic research and as intermediates in pharmaceutical synthesis. Their utility, however, is intrinsically linked to their chemical stability. This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of ε-keto fatty acids. We will deconstruct the key intramolecular reactions that dictate their degradation profiles, analyze the environmental factors that modulate their stability, and present robust experimental workflows for their assessment. This document is intended to serve as a foundational resource for scientists navigating the challenges of handling, formulating, and analyzing these versatile molecules.

Introduction: The Significance of ε-Keto Fatty Acid Stability

Fatty acids containing a ketone functionality are pivotal in numerous biological and chemical processes. While α- and β-keto acids are extensively studied due to their roles in metabolism and organic synthesis, ε-keto fatty acids present a unique set of properties and stability challenges.[1][2] Their position, distal from the activating influence of the carboxyl group, might suggest greater stability. However, the six-carbon spacing between the ketone and the carboxylic acid introduces a critical potential for intramolecular cyclization, a dominant factor in their thermodynamic landscape.

Understanding the stability of these molecules is paramount for:

  • Drug Development: For ε-keto fatty acids that are active pharmaceutical ingredients (APIs) or key precursors, predicting shelf-life, defining storage conditions, and identifying potential degradants are non-negotiable aspects of regulatory approval.

  • Metabolic Research: In studies of fatty acid oxidation and ketogenesis, distinguishing between enzymatic conversion and spontaneous degradation is crucial for accurate interpretation of results.[3][4][5]

  • Chemical Synthesis: Optimizing reaction conditions to favor the desired linear form over thermodynamically stable byproducts requires a deep understanding of the underlying equilibria.[1]

This guide moves beyond a simple recitation of facts to explain the causal relationships that underpin the stability of ε-keto fatty acids, providing the field-proven insights necessary for robust scientific investigation.

Fundamental Principles of Chemical Stability

The thermodynamic stability of an ε-keto fatty acid is not defined by a single property but is the result of competing chemical equilibria. The molecule's structure inherently contains the seeds of its own transformation.

Keto-Enol Tautomerism: The Ever-Present Equilibrium

Like all carbonyl compounds with an α-hydrogen, ε-keto fatty acids exist in a state of equilibrium between their keto and enol forms.[6]

Keto_Enol_Tautomerism cluster_keto Keto Tautomer (>99%) cluster_enol Enol Tautomer (<1%) Keto R-CO-CH₂-... Enol R-C(OH)=CH-... Keto->Enol Equilibrium

Caption: Keto-Enol Tautomerism in ε-Keto Fatty Acids.

For simple ketones, this equilibrium overwhelmingly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[6] The stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding, though these are less pronounced in ε-keto fatty acids compared to, for example, 1,3-dicarbonyl systems.[7][8] While the enol form is a minor component at equilibrium, its formation is mechanistically significant as it provides a pathway for reactions at the α-carbon.

The Defining Instability Pathway: Intramolecular Cyclization

The most significant factor governing the stability of ε-keto fatty acids is their propensity to undergo intramolecular cyclization. The six-carbon backbone is perfectly arranged to form a thermodynamically stable, low-strain six-membered ring through the nucleophilic attack of the carboxylate oxygen onto the ketone's electrophilic carbon.

Intramolecular_Cyclization Start ε-Keto Fatty Acid (Linear Form) HOOC-(CH₂)₄-CO-R Transition Intramolecular Nucleophilic Attack Start->Transition Equilibrium Product Cyclic Hemiketal (Lactone Precursor) Thermodynamically Favored Transition->Product Forms Stable Ring

Caption: Dominant instability pathway for ε-keto fatty acids.

This process results in the formation of a cyclic hemiketal, which can exist in equilibrium with the open-chain form. The position of this equilibrium is highly dependent on environmental conditions, particularly pH and solvent. The favorability of this six-membered ring formation is a classic example of thermodynamic control, where the more stable product is formed, even if the rate of formation is slow.

Key Factors Modulating Thermodynamic Stability

The thermodynamic landscape of an ε-keto fatty acid is not static. It is dynamically influenced by several external factors, which must be controlled in experimental and manufacturing settings.

FactorEffect on StabilityMechanistic Rationale
pH Decreased stability at both low and high pH.Acidic (Low pH): The ketone oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of intramolecular nucleophilic attack by the neutral carboxylic acid group.[6]
Alkaline (High pH): The carboxylic acid is deprotonated to the highly nucleophilic carboxylate anion, which readily attacks the ketone. The formation of the enolate is also favored, opening other potential reaction pathways.
Temperature Decreased stability with increasing temperature.Provides the necessary activation energy to overcome the kinetic barrier for degradation reactions, primarily intramolecular cyclization. Follows the principles of the Arrhenius equation.
Solvent Polarity Stability is solvent-dependent.Protic solvents (e.g., water, alcohols) can stabilize the transition state of the cyclization reaction through hydrogen bonding, potentially accelerating degradation. Non-polar, aprotic solvents may slow this process. The nature of the solvent also influences the keto-enol equilibrium.[8]
Presence of Nucleophiles Decreased stability.External nucleophiles (e.g., amines in buffer systems, alcohols) can compete with the intramolecular reaction, leading to the formation of other adducts.

Experimental Design for Stability Assessment

A robust evaluation of stability is not merely observational; it is a structured, self-validating system designed to identify and quantify degradation pathways. The gold standard is a forced degradation (or stress testing) study .

Expertise in Action: The objective of a forced degradation study is not to destroy the molecule, but to accelerate its degradation in a controlled manner to predict its long-term stability and to generate its potential degradants for analytical method validation. The choice of stressors is therefore critical and must be mechanistically informed.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow Prep Sample Preparation (ε-Keto Fatty Acid in Solution) Stress Application of Stress Conditions (Parallel Experiments) Prep->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Stress->Thermal Analysis Time-Point Analysis by Stability-Indicating Method (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Data Data Interpretation - Degradation Kinetics - Mass Balance - Degradant Identification Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocol: Stability-Indicating HPLC-MS Method

This protocol describes a self-validating system where the analytical method's ability to resolve the parent compound from its degradation products is confirmed by the study itself.

Objective: To develop and validate an HPLC-MS method for quantifying an ε-keto fatty acid and identifying its primary degradants under forced degradation conditions.

Materials:

  • ε-Keto fatty acid standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the ε-keto fatty acid in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

    • Causality Note: Acetonitrile is often chosen for its miscibility with water and its UV transparency. It is also aprotic, minimizing solvent-induced degradation prior to the stress test.

  • Forced Degradation Sample Preparation:

    • For each condition, dilute the stock solution into separate reaction vials to a working concentration of ~100 µg/mL using the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature. Trustworthiness Note: Base-catalyzed reactions are often much faster; a lower temperature prevents complete degradation before the first time point.

    • Oxidation: 3% H₂O₂. Incubate at room temperature.

    • Control: Dilute with the solvent used for the stressors (e.g., 50:50 water:acetonitrile). Keep at 4°C.

  • Time-Point Sampling:

    • At specified intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute into a cold mobile phase to halt the reaction.

    • Transfer to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15 minutes. This must be optimized to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at the λmax of the keto-acid and at a broad range (e.g., 200-400 nm) with a PDA detector.

    • MS Detection: Use electrospray ionization (ESI) in both positive and negative modes. Perform a full scan to find the parent ion and its degradants, followed by targeted MS/MS on those ions to aid in structural elucidation.[9][10]

  • Data Analysis & Self-Validation:

    • Peak Purity: Assess the peak purity of the parent compound in the stressed samples using the PDA detector. A pure peak indicates the method is "stability-indicating."

    • Mass Balance: Calculate the mass balance. The sum of the parent peak area and the areas of all degradation product peaks should remain constant over time. A good mass balance (~95-105%) validates that all major products are detected.

    • Degradant Identification: Use the accurate mass data from the MS to propose elemental compositions for the degradants. The most likely degradant will correspond to the cyclized hemiketal, which will have the same molecular formula and mass as the parent but a different retention time.

Conclusion and Future Perspectives

The thermodynamic stability of ε-keto fatty acids is a delicate balance, primarily dictated by the intramolecular equilibrium between the linear chain and a more stable six-membered cyclic hemiketal. This equilibrium is profoundly influenced by pH, temperature, and solvent choice. For researchers and drug developers, a proactive and mechanistically informed approach to stability testing is essential. By employing systematic forced degradation studies coupled with robust, stability-indicating analytical methods like HPLC-MS, one can confidently characterize degradation pathways, establish safe handling and storage conditions, and ensure the integrity and efficacy of these valuable molecules. As the applications for ε-keto fatty acids expand, a thorough understanding of their inherent stability will remain a cornerstone of successful research and development.

References

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Rahman, M. M., & Arasu, A. V. (2021). Characterisation and stability analysis of eutectic fatty acid as a low cost cold energy storage phase change material. ResearchGate. [Link]

  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Quora. [Link]

  • Ali, R., & Anjum, F. (2024). Biochemistry, Ketogenesis. NCBI Bookshelf. [Link]

  • AccessMedicine. (n.d.). Fatty Acid Oxidation & Ketogenesis. Harper's Illustrated Biochemistry, 31e. [Link]

  • Li, S., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. ResearchGate. [Link]

  • Botham, K. M., & Mayes, P. A. (2023). Oxidation of Fatty Acids: Ketogenesis. AccessScience. [Link]

  • AccessMedicine. (n.d.). Oxidation of Fatty Acids: Ketogenesis. Harper's Illustrated Biochemistry, 31e. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (n.d.). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. [Link]

  • Wikipedia. (n.d.). Ketogenesis. [Link]

  • Doctor 2023. (n.d.). Degradation Of Fatty Acids. [Link]

  • Leskovac, V., et al. (2010). Thermodynamics of fatty acid degradation. PubMed. [Link]

  • Davy, J., et al. (2009). Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry. PubMed. [Link]

  • AccessMedicine. (n.d.). Oxidation of Fatty Acids: Ketogenesis. Harper's Illustrated Biochemistry, 33rd Edition. [Link]

  • Li, Y., et al. (2022). Low Temperature Affects Fatty Acids Profiling and Key Synthesis Genes Expression Patterns in Zanthoxylum bungeanum Maxim. MDPI. [Link]

  • Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. The Capital Region of Denmark's Research Portal. [Link]

Sources

Metabolic and Signaling Pathways of Pentadecanoic Acid and its Bioactive Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid primarily sourced from ruminant fats, has emerged as a crucial bioactive molecule with demonstrated links to improved metabolic, cardiovascular, and cellular health. While the direct signaling activities of C15:0 are well-documented, recent discoveries have unveiled a sophisticated network of metabolic pathways that convert C15:0 into distinct analogs with their own unique and potent biological functions. This guide provides a detailed technical overview of these metabolic pathways, moving beyond the canonical β-oxidation to explore the formation and function of its oxidized and conjugated derivatives. We delve into the enzymatic processes that create these analogs, the novel signaling cascades they command, and the state-of-the-art methodologies required for their investigation. This document serves as a foundational resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of the C15:0 metabolome.

Foundational Bioactivity of Pentadecanoic Acid (C15:0): The Parent Molecule

To comprehend the significance of its metabolites, one must first understand the pleiotropic activities of the precursor, pentadecanoic acid. Unlike its even-chain counterparts, C15:0 possesses a unique metabolic and signaling profile that underpins its health benefits.

Sources and Anaplerotic Metabolism

The primary dietary source of C15:0 is ruminant fat, particularly from dairy products, making circulating C15:0 a reliable biomarker for dairy fat intake.[1] Minor endogenous production can occur from gut-derived propionate or through the α-oxidation of larger fatty acids like phytanic acid.[1][2]

The metabolism of C15:0 via mitochondrial β-oxidation is distinct. It yields six molecules of acetyl-CoA and, crucially, one molecule of propionyl-CoA.[3] This propionyl-CoA is subsequently carboxylated to succinyl-CoA, an intermediate that directly replenishes the Tricarboxylic Acid (TCA) cycle.[3] This process, known as anaplerosis, enhances mitochondrial function, particularly by augmenting succinate-driven respiration at Complex II of the electron transport chain.[3][4]

Direct Molecular Targets and Signaling

C15:0 is not merely a fuel source; it is a multi-modal signaling molecule that engages key cellular receptors and pathways to regulate metabolism, inflammation, and cellular aging.[3][5]

  • PPAR Activation: C15:0 acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ), master regulators of lipid metabolism and energy homeostasis.[3]

  • AMPK/mTOR Axis Modulation: It activates AMP-activated protein kinase (AMPK), the cell's central energy sensor, while simultaneously inhibiting the mechanistic target of rapamycin (mTOR), a key promoter of anabolic growth.[4][6] This coordinated action mimics a state of caloric restriction, shifting cellular metabolism towards energy efficiency and stress resistance.

  • HDAC6 Inhibition: C15:0 selectively inhibits Histone Deacetylase 6 (HDAC6), a cytosolic enzyme involved in protein quality control and cell motility, an activity linked to its anti-cancer properties.[3]

  • Anti-Inflammatory Signaling: It directly attenuates pro-inflammatory signaling cascades, including the JAK-STAT and NF-κB pathways, leading to a reduction in inflammatory cytokines like TNF-α and IL-6.[3]

These integrated actions contribute to the favorable associations observed between higher C15:0 levels and reduced risk for type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[3]

The Endocannabinoid Axis: Metabolism to Pentadecanoylcarnitine (PDC)

A groundbreaking discovery has revealed that C15:0 is a precursor to a potent, full-acting endocannabinoid, Pentadecanoylcarnitine (PDC).[7] This pathway represents a significant expansion of C15:0's known biological functions, linking it directly to the regulation of neurological and immune responses.

Formation of Pentadecanoylcarnitine

PDC is formed through the conjugation of pentadecanoic acid with L-carnitine. This reaction is catalyzed by carnitine acyltransferases, enzymes responsible for transporting fatty acids into the mitochondria for β-oxidation. While this is a standard step in fatty acid metabolism, the resulting PDC molecule has been shown to possess its own profound, extra-mitochondrial signaling functions.

PDC as a Full Agonist of Cannabinoid Receptors

PDC has been identified as only the second endogenous molecule capable of fully activating both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][7] This is a critical finding, as the endocannabinoid system is a central regulator of inflammation, pain perception, mood, and appetite.

  • CB1 Receptor Activation: Primarily located in the central nervous system, CB1 activation by PDC suggests a role in modulating neurotransmission, with potential implications for mood and neurological health.[1]

  • CB2 Receptor Activation: Predominantly found on immune cells, CB2 activation is strongly associated with anti-inflammatory and immunomodulatory effects.[1] PDC's action at this receptor provides a direct mechanistic link to the potent anti-inflammatory properties attributed to C15:0.

The discovery of PDC positions C15:0 as a pro-drug for a powerful endocannabinoid, offering a novel therapeutic axis for conditions involving dysregulation of the endocannabinoid system.[7]

C15_0 Pentadecanoic Acid (C15:0) CPT Carnitine Acyltransferase C15_0->CPT Carnitine L-Carnitine Carnitine->CPT PDC Pentadecanoylcarnitine (PDC) CPT->PDC CB1 CB1 Receptor (CNS) PDC->CB1 Full Agonism CB2 CB2 Receptor (Immune Cells) PDC->CB2 Full Agonism Neuro Neuromodulation (Mood, Pain) CB1->Neuro Immune Anti-Inflammatory Response CB2->Immune

Metabolism of C15:0 to Pentadecanoylcarnitine (PDC) and subsequent signaling.

Oxidative Metabolism via Cytochrome P450 (CYP) Pathways

Beyond conjugation, C15:0 is a substrate for oxidative enzymes, primarily the Cytochrome P450 (CYP) monooxygenase superfamily. These enzymes introduce hydroxyl groups into the fatty acid chain, creating oxidized analogs with potentially novel bioactivities.

ω- and (ω-1)-Hydroxylation

The CYP4 family of enzymes specializes in the ω-hydroxylation of fatty acids, adding a hydroxyl group to the terminal (ω) or sub-terminal (ω-1) carbon.[8] This is a well-established pathway for the metabolism of various saturated and unsaturated fatty acids and serves as a critical first step in their alternative catabolism.

  • Formation of Hydroxy-C15:0: C15:0 enters the endoplasmic reticulum where it is hydroxylated by CYP4 enzymes (e.g., CYP4A family) to form 15-hydroxy-pentadecanoic acid (15-OH-C15:0) or 14-hydroxy-pentadecanoic acid (14-OH-C15:0).

  • Conversion to Dicarboxylic Acids: These ω-hydroxy fatty acids are subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases. This two-step process converts the terminal hydroxyl group into a carboxylic acid, yielding a C15-dicarboxylic acid (pentadecanedioic acid).

These dicarboxylic acids are more water-soluble and can undergo β-oxidation from both ends, serving as an alternative energy source, particularly when mitochondrial fatty acid oxidation is impaired. Furthermore, ω-hydroxy fatty acids and dicarboxylic acids derived from other fatty acids are known to be signaling molecules, including acting as PPAR agonists, suggesting that these C15:0 derivatives may possess similar activities.[9]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Fate Metabolic Fate C15_0 C15:0 CYP4A CYP4A ω-Hydroxylase C15_0->CYP4A OH_C15_0 ω-Hydroxy-C15:0 CYP4A->OH_C15_0 OH_C15_0->OH_C15_0_cyto Transport Dehydro Alcohol/Aldehyde Dehydrogenases Dicarboxy C15-Dicarboxylic Acid Dehydro->Dicarboxy BetaOx Peroxisomal β-Oxidation Dicarboxy->BetaOx Signaling PPAR Agonism (Putative Signaling) Dicarboxy->Signaling OH_C15_0_cyto->Dehydro

CYP450-mediated ω-oxidation pathway of pentadecanoic acid.

Methodologies for the Study of Oxidized C15:0 Analogs

The investigation of these novel metabolites requires robust and sensitive analytical workflows. The low endogenous concentrations and isomeric nature of oxidized fatty acids present significant analytical challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their identification and quantification.

Experimental Protocol: A Self-Validating Workflow

A trustworthy protocol for analyzing oxidized C15:0 analogs involves meticulous sample handling, efficient extraction, sensitive detection, and rigorous validation.

Step-by-Step Methodology:

  • Sample Collection & Handling (Causality: Prevent Auto-oxidation): Collect biological samples (plasma, tissues) into tubes containing antioxidants like butylated hydroxytoluene (BHT) to quench non-enzymatic lipid peroxidation during processing and storage. Flash-freeze samples immediately in liquid nitrogen and store at -80°C.

  • Internal Standard Spiking (Causality: Ensure Accurate Quantification): Prior to extraction, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-15-OH-C15:0). This standard mimics the analyte's behavior through extraction and ionization, correcting for sample loss and matrix effects, thus ensuring the system is self-validating.

  • Lipid Extraction (Causality: Isolate Analytes from Complex Matrix): Perform a liquid-liquid extraction using a solvent system optimized for lipids, such as a Folch (chloroform:methanol) or Bligh-Dyer extraction. For more targeted analysis of oxidized lipids, solid-phase extraction (SPE) with a specialized cartridge can be used to enrich the sample for hydroxylated species.[10]

  • Derivatization (Optional, Causality: Improve Chromatographic Separation/Sensitivity): For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid and hydroxyl groups must be derivatized (e.g., silylation) to increase volatility. This is generally not required for modern LC-MS/MS methods.

  • LC-MS/MS Analysis (Causality: Achieve Sensitive and Specific Detection):

    • Chromatography: Use a reverse-phase C18 column to separate the different oxidized analogs based on their polarity. Isomers (e.g., 14-OH-C15:0 vs. 15-OH-C15:0) can often be resolved with optimized gradients.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the specific precursor ion (e.g., m/z for OH-C15:0) and a characteristic product ion generated upon fragmentation, providing two layers of specificity.

  • Data Analysis & Validation: Quantify the endogenous analyte by comparing its peak area to that of the stable isotope-labeled internal standard. Validate the method using a calibration curve constructed from authentic standards to confirm linearity, accuracy, and precision.

Sample 1. Biological Sample + Antioxidant (BHT) Spike 2. Spike with Stable Isotope Internal Standard Sample->Spike Extract 3. Solid-Phase or Liquid-Liquid Extraction Spike->Extract Analyze 4. LC-MS/MS Analysis (Reverse Phase, MRM) Extract->Analyze Quantify 5. Data Processing (Ratio to Internal Standard) Analyze->Quantify Result Validated Quantitative Result Quantify->Result

High-level experimental workflow for the analysis of oxidized C15:0 analogs.

Conclusion and Future Directions for Drug Development

The metabolic landscape of pentadecanoic acid is far more intricate and functionally significant than previously understood. Its conversion into the endocannabinoid agonist Pentadecanoylcarnitine and its oxidation via CYP450 enzymes into hydroxylated derivatives represent exciting new frontiers in lipid biology and pharmacology. These pathways transform a dietary fatty acid into a portfolio of specialized signaling molecules with distinct therapeutic potentials.

For drug development professionals, these findings open several avenues:

  • Direct Analogs as Therapeutics: Synthesizing stable, long-lasting analogs of PDC or ω-hydroxy-C15:0 could yield novel drugs targeting the endocannabinoid system or PPARs with high specificity.

  • Modulation of Metabolic Enzymes: Developing small molecules that inhibit or enhance the activity of the enzymes responsible for these conversions (e.g., specific CYP4A isoforms) could provide a way to fine-tune the endogenous levels of these bioactive lipids.

  • Nutraceutical Development: The role of C15:0 as a pro-drug for these metabolites strengthens the scientific rationale for its use as a targeted nutritional supplement to support cellular and metabolic health.

Further research is imperative to fully characterize the downstream signaling of these oxidized analogs, identify their specific protein targets, and validate their physiological effects in preclinical models of disease. Unraveling the complete C15:0 metabolome will undoubtedly pave the way for a new class of lipid-derived therapeutics.

References

  • Nutritional Outlook. (2022, August 23). New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. [Link]

  • Wikipedia. Cytochrome P450 omega hydroxylase. [Link]

  • Preprints.org. (2023, October 9). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity- En. [Link]

  • Preprints.org. (2023, October 8). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

  • MDPI. (2023, October 30). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

  • MDPI. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. [Link]

  • YouTube. (2017, June 2). Cytochrome P450. [Link]

  • PMC - NIH. (2025, December 26). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. [Link]

  • MDPI. (2019, January 8). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • ResearchGate. (2025, October 18). New insights on pentadecanoic acid with special focus on its controversial essentiality: a mini-review. [Link]

  • PMC. Molecular and cellular mechanisms of pentadecanoic acid. [Link]

  • PMC - NIH. (2016, July 11). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. [Link]

  • AOCS. (2019, July 23). Analysis of Oxidized Fatty Acids. [Link]

  • Wikipedia. Fatty acid synthesis. [Link]

  • Semantic Scholar. [PDF] Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

  • ResearchGate. (2023, October 8). (PDF) Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

  • MDPI. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. [Link]

  • ResearchGate. (2015, January 30). (PDF) A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. [Link]

  • MDPI. (2015, February 2). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. [Link]

  • PLOS One - Research journals. (2022, May 26). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. [Link]

  • MDPI. Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. [Link]

Sources

Methodological & Application

Application Note & Protocol: Robust GC-MS Analysis of 6-Oxopentadecanoic Acid via Two-Step Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quantitative analysis of oxo-fatty acids, such as 6-oxopentadecanoic acid, by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges. The presence of both a carboxylic acid and a ketone functional group imparts high polarity, low volatility, and thermal instability, rendering the native molecule incompatible with standard GC conditions.[1][2][3] Direct injection often leads to poor chromatographic peak shape, thermal degradation in the injector, and strong adsorption to the analytical column.[3]

To overcome these obstacles, a chemical derivatization strategy is not merely recommended but essential. The goal of derivatization is to chemically modify the polar functional groups, transforming the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[4] For a bifunctional keto acid, a robust, two-step derivatization process is the industry-standard methodology. This involves:

  • Methoximation: Protection of the ketone (oxo) group to prevent keto-enol tautomerism and thermal degradation.[3][5][6]

  • Silylation: Conversion of the polar carboxyl group into a nonpolar silyl ester to dramatically increase volatility.[6]

This application note provides a detailed, field-proven protocol for the two-step derivatization of this compound, explains the causality behind each step, and offers expert troubleshooting guidance to ensure reproducible, high-quality analytical results.

The Imperative of a Two-Step Derivatization Workflow

A sequential, two-step approach is critical for ensuring the integrity of the analyte. The ketone group, particularly in α- or β-keto acids, can be labile. The initial methoximation step "locks" this functional group into a stable oxime derivative.[3][7] This is crucial because it prevents the molecule from existing in a keto-enol equilibrium, which, if left unchecked, would lead to the formation of multiple silylated derivatives from a single analyte, hopelessly complicating the resulting chromatogram.[3] Furthermore, this initial step stabilizes the molecule, preventing potential decarboxylation at the high temperatures of the GC inlet.[6][8]

Only after the ketone is protected is the sample subjected to silylation. This second step targets the highly polar carboxylic acid group, replacing the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[8] This conversion is what ultimately allows the molecule to volatilize at a suitable temperature for GC separation.

Derivatization_Workflow cluster_prep Sample Preparation cluster_step1 Step 1: Protection of Ketone cluster_step2 Step 2: Volatilization of Acid cluster_analysis Analysis Start Dried Sample Extract (+ Internal Standard) Methoximation Methoximation (Methoxyamine HCl in Pyridine) Start->Methoximation Protects C=O group Prevents tautomerization Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation Targets -COOH group Increases volatility GCMS GC-MS Injection Silylation->GCMS Analyte is now volatile & thermally stable

Figure 1: Logical workflow for the robust two-step derivatization of keto acids prior to GC-MS analysis.

Detailed Protocol: Methoximation & Silylation of this compound

This protocol is designed for a dried sample extract. It is critical that the sample is completely free of water and moisture, as silylating reagents are readily hydrolyzed, which will lead to incomplete derivatization and poor results.[8]

Materials and Reagents
  • Sample: Dried extract containing this compound.

  • Internal Standard (IS): A suitable stable isotope-labeled standard or a structurally similar compound not present in the sample (e.g., 2-ketovaleric acid).[3]

  • Methoximation Reagent: Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine). Prepare fresh or store in small aliquots under nitrogen at -20°C.

  • Silylation Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst and is crucial for efficient derivatization of sterically hindered groups.[9]

  • Solvent: Anhydrous hexane or ethyl acetate for dilution, if necessary.

  • Equipment:

    • 2 mL glass reaction vials with PTFE-lined screw caps.

    • Heating block or oven capable of maintaining 37°C and 60°C.

    • Vortex mixer.

    • Gas-tight syringe for reagent transfer.

Step-by-Step Procedure
  • Sample Preparation & Internal Standard Spiking:

    • Ensure the sample extract is completely dry in a 2 mL reaction vial. A common method is evaporation under a gentle stream of nitrogen.

    • Add a known quantity of the internal standard solution to the dried sample. Evaporate the IS solvent completely.

  • Step 1: Methoximation (Ketone Protection)

    • Add 50 µL of the methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample vial.[3][5]

    • Securely cap the vial and vortex vigorously for 1 minute to ensure complete dissolution of the residue.[3]

    • Incubate the vial in a heating block at 37°C for 90 minutes .[3] This reaction converts the ketone at the 6-position to a stable methoxime derivative.

  • Step 2: Silylation (Carboxyl Volatilization)

    • After incubation, allow the vial to cool to room temperature. It is not necessary to evaporate the pyridine.

    • Add 80 µL of MSTFA + 1% TMCS to the reaction mixture.

    • Securely cap the vial and vortex for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes . This reaction converts the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • Final Preparation for Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now derivatized and ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with anhydrous hexane. The derivatized sample should be analyzed promptly to prevent degradation or hydrolysis of the TMS ester.

Chemical Reaction Overview

The derivatization process chemically alters both functional groups of the parent molecule, resulting in a significant increase in molecular weight and a decrease in polarity.

Figure 2: Chemical transformation of this compound during the two-step derivatization process.

Data Summary and Expected Parameters

The following table summarizes the key quantitative parameters of the described protocol. Adherence to these conditions provides a robust starting point for method development.

ParameterValue / ReagentRationale
Methoximation
ReagentMethoxyamine HCl in PyridineProtects ketone, prevents tautomerism.[7]
Concentration20 mg/mLEnsures sufficient reagent excess.
Volume50 µLAdequate for typical sample amounts.
Temperature37°CMild conditions to prevent analyte degradation.[3]
Time90 minutesEnsures reaction proceeds to completion.[3][6]
Silylation
ReagentMSTFA + 1% TMCSHighly effective silylating agent for carboxylic acids.[3]
Volume80 µLProvides sufficient reagent and solvent volume.
Temperature60°CAccelerates the silylation reaction.
Time30 minutesSufficient for complete derivatization of the carboxyl group.[6]

Field Insights: Troubleshooting & Validation

As a self-validating system, any deviation from a single, sharp, and reproducible peak for your analyte and internal standard points to a specific issue in the protocol.

Observed Problem Probable Cause(s) Expert Solution & Causality
Multiple peaks for the analyte 1. Incomplete Methoximation: The unprotected ketone exists in equilibrium with its enol form, leading to multiple silylated species.[3] 2. E/Z Isomer Formation: Oximation can create geometric isomers that may separate chromatographically.[3]1. Validate Methoximation: Increase the incubation time to 2 hours or slightly raise the temperature to 50°C. Ensure your MeOx reagent has not degraded. 2. Confirm Isomers: If two sharp, closely eluting peaks with identical mass spectra are observed, they are likely isomers. This is often acceptable if integrated together for quantification.
Peak Tailing / Poor Peak Shape 1. Incomplete Silylation: The free carboxylic acid remains, which is highly polar and interacts strongly with active sites in the GC system.[3] 2. Moisture Contamination: Water hydrolyzes both the silylating reagent and the TMS-derivatized product, leading to free acid.1. Check Reagent & Conditions: Use fresh MSTFA+TMCS. Extend silylation time to 45 minutes. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use high-purity anhydrous solvents. Purge vials with nitrogen before capping. Analyze samples promptly after derivatization.
Low or No Analyte Signal 1. Analyte Degradation: The underivatized keto acid may have degraded in the hot GC inlet. 2. Hydrolysis of Derivative: The TMS ester is sensitive to trace moisture and can revert to the non-volatile acid.1. Confirm Workflow Order: Always perform methoximation before silylation to stabilize the molecule. 2. Strict Moisture Control: Re-evaluate all steps for potential moisture introduction. Prepare a fresh derivatized standard to confirm system performance.
Poor Reproducibility 1. Inconsistent Reaction Times/Temps: Variability in derivatization efficiency between samples. 2. Absence of a Proper Internal Standard: No way to correct for minor variations in sample prep, injection volume, or instrument response.[3]1. Standardize Protocol: Use a calibrated heating block and a precise timer for all incubation steps. Automating the process can greatly improve consistency.[9][10] 2. Implement an IS: An internal standard is non-negotiable for quantitative analysis. It must be added at the very beginning of the sample preparation process.

References

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC. (2025, March 5). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation. (2020, October 15). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved February 5, 2026, from [Link]

  • Determination of Fatty and Resin Acids by GC-MS after Derivatization with BSTFA. (n.d.). Environment and Climate Change Canada. Retrieved February 5, 2026, from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation. (n.d.). PAL System. Retrieved February 5, 2026, from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS. Retrieved February 5, 2026, from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved February 5, 2026, from [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved February 5, 2026, from [Link]

Sources

Application Note: Preparation and Gas Chromatographic Analysis of 6-Oxopentadecanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the preparation of 6-oxopentadecanoic acid methyl ester and its subsequent quantitative analysis by gas chromatography (GC). The protocols herein are designed to ensure high derivatization efficiency, analytical accuracy, and reproducibility. We delve into the underlying chemical principles of esterification, provide detailed, step-by-step experimental procedures, and outline a validated GC method suitable for the analysis of this oxo-fatty acid.

Introduction: The Rationale for Esterification in GC Analysis

This compound is an oxo-fatty acid, a class of molecules involved in various biological processes and of increasing interest in metabolic research and drug development. Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and high polarity. The carboxyl group tends to form hydrogen bonds, leading to poor peak shape, tailing, and potential adsorption onto the GC column and inlet surfaces[1].

To overcome these analytical hurdles, derivatization is essential. The most common and robust derivatization strategy for fatty acids is conversion to their corresponding fatty acid methyl esters (FAMEs). This process replaces the polar carboxyl proton with a nonpolar methyl group, yielding a more volatile and thermally stable analyte that is ideal for GC analysis[2][3]. This application note details the acid-catalyzed esterification of this compound and the subsequent analytical protocol for its quantification.

Principle of Acid-Catalyzed Esterification

The conversion of a carboxylic acid to a methyl ester in the presence of methanol and an acid catalyst is a well-established and highly efficient method known as Fischer esterification. The reaction mechanism is pivotal to understanding the experimental conditions.

Mechanism Causality:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from methanolic HCl) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final methyl ester product.

This reversible reaction is typically driven to completion by using a large excess of methanol[4].

Esterification_Mechanism Start This compound + H⁺ Protonated Protonated Carbonyl (Activated) Start->Protonated Protonation Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Nucleophilic Attack Methanol Methanol (CH₃OH) Nucleophile Methanol->Tetrahedral WaterLeave Proton Transfer & Water as Leaving Group Tetrahedral->WaterLeave Proton Transfer EsterProtonated Protonated Methyl Ester WaterLeave->EsterProtonated Elimination of H₂O Final This compound Methyl Ester + H⁺ EsterProtonated->Final Deprotonation

Caption: Acid-catalyzed esterification mechanism.

Experimental Protocol: Preparation of Methyl Ester

This protocol is designed as a self-validating system. Adherence to the specified reagent purity, volumes, and reaction conditions is critical for achieving quantitative conversion.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound≥98% PurityCommercially Available
Methanol (Anhydrous)HPLC GradeSigma-Aldrich (Cat# 34860) or equivalent
Acetyl ChlorideReagent GradeSigma-Aldrich (Cat# 00990) or equivalent
n-HexaneHPLC GradeVWR or equivalent
Sodium Chloride (NaCl)ACS GradeFisher Scientific or equivalent
Sodium Sulfate (Anhydrous)ACS GradeAny reputable supplier
Internal Standard (IS)≥99% Puritye.g., Methyl Heptadecanoate (Sigma-Aldrich)
GlasswareBorosilicateVials with PTFE-lined screw caps, pipettes
Equipment---Heating block, vortex mixer, centrifuge
Preparation of 2M Methanolic HCl

Causality: Methanolic HCl is the esterification catalyst. It is prepared by the reaction of acetyl chloride with anhydrous methanol. This in-situ generation ensures an anhydrous and highly reactive reagent, preventing side reactions caused by water.

Procedure:

  • In a fume hood, cool 18 mL of anhydrous methanol in an ice bath.

  • Slowly, and with extreme caution, add 2 mL of acetyl chloride dropwise to the cold methanol while stirring. Warning: This reaction is highly exothermic and releases HCl gas.

  • Once the addition is complete, seal the container and allow it to warm to room temperature. This solution is stable for several weeks when stored at 4°C.

Step-by-Step Esterification Protocol

Esterification_Workflow start_acid 1. Weigh 1-5 mg of This compound add_is 2. Add Internal Standard (e.g., Methyl Heptadecanoate) start_acid->add_is add_reagent 3. Add 1 mL of 2M Methanolic HCl add_is->add_reagent vortex_seal 4. Vortex and Seal Vial add_reagent->vortex_seal heat 5. Heat at 60°C for 30 min vortex_seal->heat cool 6. Cool to Room Temp. heat->cool add_water 7. Add 1 mL 0.9% NaCl(aq) to quench reaction cool->add_water add_hexane 8. Add 1 mL n-Hexane to extract FAME add_water->add_hexane vortex_centrifuge 9. Vortex, then Centrifuge to separate layers add_hexane->vortex_centrifuge transfer_layer 10. Transfer upper Hexane layer to a clean vial vortex_centrifuge->transfer_layer dry_sample 11. Dry with Na₂SO₄ (optional) and transfer to GC vial transfer_layer->dry_sample analyze 12. Analyze by GC-FID/MS dry_sample->analyze

Caption: Workflow for the preparation of methyl ester.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 4 mL glass vial with a PTFE-lined cap.

  • Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (IS), such as methyl heptadecanoate. The IS is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.

  • Reagent Addition: Add 1 mL of the freshly prepared 2M methanolic HCl solution to the vial.

  • Reaction: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes[1][5]. The elevated temperature accelerates the reaction towards equilibrium.

  • Quenching and Extraction: After cooling to room temperature, add 1 mL of 0.9% aqueous sodium chloride solution to quench the reaction. Add 1 mL of n-hexane to the vial to extract the newly formed, nonpolar FAME[6].

  • Phase Separation: Cap the vial and vortex vigorously for 1 minute. Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers[6][7].

  • Sample Collection: Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a new vial for GC analysis. If the sample appears cloudy, pass the hexane layer through a small amount of anhydrous sodium sulfate to remove residual water.

  • Storage: If not analyzed immediately, store the final sample at -20°C under nitrogen to prevent oxidation.

Gas Chromatography (GC) Method Protocol

The analysis of FAMEs is typically performed on polar capillary columns, which separate compounds based on boiling point and degree of polarity/unsaturation[8]. A flame ionization detector (FID) is standard for quantification due to its wide linear range and robustness, while a mass spectrometer (MS) is invaluable for positive identification.

Recommended GC Parameters
ParameterGC-FID SpecificationGC-MS SpecificationRationale
GC System Agilent 8890 or equivalentAgilent 8890/5977 or equivalentHigh-performance systems ensure reproducibility.
Column DB-23, HP-88, or similar polar phase (e.g., 60 m x 0.25 mm, 0.25 µm)DB-23, HP-88, or similar polar phase (e.g., 60 m x 0.25 mm, 0.25 µm)Polar columns are required to resolve FAMEs, including positional isomers[7].
Carrier Gas Helium or HydrogenHelium (preferred for MS)Constant flow rate (e.g., 1.2 mL/min).
Inlet Temp. 250 °C250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1)Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µL1 µLStandard volume for capillary columns.
Oven Program Initial: 100°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 10 minInitial: 100°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 10 minA temperature ramp is essential to elute a wide range of FAMEs with good resolution[8].
Detector FIDMass SpectrometerFID for quantification; MS for identification.
FID Temp. 280 °CN/APrevents condensation of analytes in the detector.
MS Source Temp. N/A230 °CStandard temperature for electron ionization.
MS Quad Temp. N/A150 °CStandard temperature for the quadrupole.
MS Scan Range N/A40 - 550 m/zCaptures the molecular ion and key fragments of the target analyte.
Method Validation and Quantification

A robust analytical method requires validation to ensure its reliability. Key parameters include:

  • Linearity: A calibration curve should be constructed by preparing standards of this compound methyl ester at several concentrations, each containing a fixed amount of the internal standard. The plot of the analyte/IS peak area ratio versus concentration should yield a linear relationship (R² > 0.99)[8][9].

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Precision is expressed as the relative standard deviation (%RSD), while accuracy is determined by the percent recovery of spiked samples[9].

  • Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantification: The concentration of this compound in the original sample is calculated using the following formula, derived from the calibration curve:

Concentration = (Area_Analyte / Area_IS) * (1 / Slope) * Dilution_Factor

Troubleshooting

IssuePotential CauseRecommended Solution
No or Low Product Yield Incomplete reaction.Ensure reagents are fresh and anhydrous. Verify reaction temperature and time.
Poor extraction.Ensure correct solvent volumes and vigorous mixing during extraction. Check pH of aqueous layer.
Broad or Tailing Peaks Active sites in GC system.Use a deactivated inlet liner. Condition the column.
Co-elution with impurities.Optimize the oven temperature program (slower ramp rate).
Extraneous Peaks Contamination.Use high-purity solvents. Clean glassware thoroughly. Run a solvent blank.
Side reactions.Ensure reaction temperature does not exceed recommended limits.

Conclusion

The conversion of this compound to its methyl ester via acid-catalyzed esterification is a reliable and necessary step for accurate GC analysis. The detailed protocols provided in this application note offer a robust framework for researchers in various scientific disciplines. By understanding the chemical principles and adhering to the validated methodologies, users can achieve high-quality, reproducible data for their research and development needs.

References

  • CN102816142A - Synthesis method for pentadecanoicacid - Google Patents. Google Patents.
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • Chromatogram of 6-octadecenoic acid, methyl ester, (Z) - ResearchGate. ResearchGate. Available at: [Link]

  • Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. Available at: [Link]

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents. Google Patents.
  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. Available at: [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. Available at: [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI. Available at: [Link]

  • Transesterification. Master Organic Chemistry. Available at: [Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. Available at: [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. Available at: [Link]

  • 6-6 Transesterification reaction demonstration. YouTube. Available at: [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Available at: [Link]

  • Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. PubMed. Available at: [Link]

  • Cas 13328-28-4,this compound methyl ester. lookchem. Available at: [Link]

  • FAME analysis protocol_MSU_MSMC_011. Michigan State University. Available at: [Link]

  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±).** Organic Syntheses Procedure. Available at: [Link]

  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. JPPRes. Available at: [Link]

  • Esterification and Transesterification Optimization Processes of Nonedible (Castor and Neem) Oils for the Production of Biodiesel. MDPI. Available at: [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Leco. Available at: [Link]

  • Transesterification Reaction. YouTube. Available at: [Link]

  • Fatty acids profiling with a new single step extraction-derivatization method. Milestone Srl. Available at: [Link]

  • Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils. ResearchGate. Available at: [Link]

  • 15-hydroxy-4-oxopentadecanoic acid. ChemSynthesis. Available at: [Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro PPAR Agonist Activity Assays of 6-Oxo Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of 6-Oxo Fatty Acids through PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] Comprising three subtypes—PPARα, PPARγ, and PPARβ/δ—these ligand-activated transcription factors are critical targets in the development of therapeutics for metabolic disorders such as dyslipidemia and type 2 diabetes.[1] Natural and synthetic fatty acids are well-established ligands for PPARs.[2] Among these, 6-oxo fatty acids are an emerging class of signaling molecules with the potential to modulate PPAR activity, making them promising candidates for novel drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify the agonist activity of 6-oxo fatty acids on PPARs using robust in vitro assays. We will delve into the mechanistic underpinnings of these assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.

The Mechanistic Cornerstone: PPAR Signaling Pathway

Understanding the PPAR signaling cascade is fundamental to designing and interpreting agonist activity assays. Upon binding to a ligand, such as a 6-oxo fatty acid, the PPAR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3] This activated PPAR/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[4] This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism and other physiological processes.[3]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_oxo_FA 6-Oxo Fatty Acid (Ligand) PPAR PPAR 6_oxo_FA->PPAR Binding RXR RXR PPAR_RXR PPAR/RXR Heterodimer PPAR->PPAR_RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binding Coactivators Coactivators PPRE->Coactivators Recruitment Target_Gene Target Gene Transcription Coactivators->Target_Gene Initiation Luciferase_Assay_Workflow A Day 1: Cell Seeding B Day 2: Co-transfection of Plasmids A->B C Day 3: Treatment with 6-Oxo Fatty Acids B->C D Day 4: Cell Lysis & Luciferase Assay C->D E Data Analysis D->E

Caption: Luciferase Reporter Assay Workflow.

Step-by-Step Protocol

Part 1: Preparation of 6-Oxo Fatty Acid-BSA Complex

  • Rationale: Fatty acids have low solubility in aqueous cell culture media and can be cytotoxic at high concentrations. [5]Complexing them with fatty acid-free BSA enhances their solubility and facilitates their delivery to cells in a more physiologically relevant manner. [6][7]

  • Prepare a stock solution of the 6-oxo fatty acid in an appropriate solvent (e.g., 100 mM in DMSO or ethanol).

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).

  • Warm both the 6-oxo fatty acid stock solution and the BSA solution to 37°C.

  • Slowly add the 6-oxo fatty acid stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (typically ranging from 2:1 to 6:1 fatty acid to BSA). [6]5. Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation. [5]6. Sterile-filter the final 6-oxo fatty acid-BSA complex solution through a 0.22 µm filter.

Part 2: Cell Culture and Transfection

  • Day 1: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Day 2:

    • For each well, prepare the transfection mix in Opti-MEM I. Combine the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid. The optimal DNA ratios and amounts should be determined empirically, but a starting point is 100 ng of reporter, 10 ng of expression vector, and 1-5 ng of Renilla plasmid per well.

    • Add the transfection reagent (e.g., Lipofectamine 2000) to the DNA mixture according to the manufacturer's instructions.

    • Incubate the transfection complex at room temperature for 20 minutes.

    • Carefully add the transfection complex to each well.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS (to remove endogenous PPAR ligands).

Part 3: Treatment and Luciferase Assay

  • Day 3:

    • Prepare serial dilutions of the 6-oxo fatty acid-BSA complex and the positive control agonist in DMEM with 10% charcoal-stripped FBS.

    • Remove the medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (BSA-containing medium with the same concentration of DMSO or ethanol as the highest test compound concentration).

    • Incubate the plate for 18-24 hours at 37°C.

  • Day 4:

    • Remove the treatment medium and wash the cells once with PBS.

    • Lyse the cells by adding the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System and incubate according to the manufacturer's protocol (typically 15 minutes at room temperature with gentle shaking). [8] * Measure the firefly luciferase activity in a luminometer by adding the luciferase assay reagent.

    • Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo® reagent.

Data Analysis and Interpretation
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

  • Fold Activation: Calculate the fold activation for each treatment by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.

  • Dose-Response Curve: Plot the fold activation against the logarithm of the 6-oxo fatty acid concentration.

  • EC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the 6-oxo fatty acid that produces 50% of the maximal response.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal - Inefficient transfection- Inactive reagents- Weak promoter activity- Optimize plasmid DNA to transfection reagent ratio.- Use fresh reagents and check plasmid DNA quality.- Consider using a stronger constitutive promoter for the PPAR expression vector. [9]
High Background - Contamination of reagents or cells- Autoluminescence of compounds- Use sterile techniques and fresh reagents.- Test for compound interference in a cell-free luciferase assay. [10]
High Variability - Pipetting errors- Inconsistent cell seeding- Edge effects in the 96-well plate- Use calibrated pipettes and ensure proper mixing.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS. [11]

Protocol II: TR-FRET Coactivator Recruitment Assay

This protocol describes a biochemical assay to measure the direct binding of 6-oxo fatty acids to the PPAR-LBD and the subsequent recruitment of a coactivator peptide.

Principle

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a technique that measures the proximity of two fluorophores. [12]The PPAR-LBD is tagged with a donor fluorophore (e.g., a terbium-labeled antibody against a GST-tagged PPAR-LBD), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., fluorescein). [2]When the 6-oxo fatty acid binds to the PPAR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting TR-FRET signal is proportional to the amount of coactivator peptide recruited.

Materials
  • GST-tagged human PPAR-LBD (e.g., PPARα-LBD)

  • Terbium-labeled anti-GST antibody (donor)

  • Fluorescein-labeled coactivator peptide (e.g., a peptide derived from PGC-1α) (acceptor)

  • 6-oxo fatty acid stock solution (in DMSO)

  • Known PPAR agonist (positive control)

  • Assay buffer (e.g., TR-FRET PPAR Assay Buffer)

  • Low-volume, black 384-well microplates

  • TR-FRET-compatible microplate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 2X working solution of the test compounds (6-oxo fatty acids and positive control) by diluting them in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a 2X working solution of the PPAR-LBD and the fluorescein-labeled coactivator peptide in the assay buffer.

    • Prepare a 2X working solution of the terbium-labeled anti-GST antibody in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X PPAR-LBD/coactivator peptide mix to each well.

    • Add 5 µL of the 2X terbium-labeled anti-GST antibody to each well.

    • The final reaction volume will be 15 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically. [13]4. Measurement:

    • Read the plate on a TR-FRET-compatible microplate reader, exciting the terbium donor and measuring the emission at the donor and acceptor wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).

Data Analysis and Interpretation
  • TR-FRET Ratio: Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

  • Data Normalization: Normalize the data to the positive control (100% activity) and the vehicle control (0% activity).

  • Dose-Response Curve and EC50: Plot the normalized TR-FRET ratio against the logarithm of the 6-oxo fatty acid concentration and determine the EC50 value using non-linear regression.

Conclusion

The in vitro assays detailed in these application notes provide robust and reliable methods for characterizing the agonist activity of 6-oxo fatty acids on PPARs. The luciferase reporter assay offers a valuable functional readout in a cellular context, while the TR-FRET assay provides a direct measure of ligand binding and coactivator recruitment. By carefully following these protocols and employing the appropriate controls and data analysis techniques, researchers can confidently assess the potential of 6-oxo fatty acids as novel PPAR modulators for the development of new therapeutics.

References

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • Labbox. (n.d.). Luciferase Reporter Assay Kit. Retrieved from [Link]

  • Creative BioMart. (n.d.). TR-FRET PPAR alpha Coactivator Assay Kit, goat. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. [Link]

  • AOCS. (n.d.). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. Retrieved from [Link]

  • Kuda, O., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Toxicology Research, 37(6), 705–716. [Link]

  • Xu, H. E., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(19), 10457. [Link]

  • ResearchGate. (n.d.). COMPARATIVE ANALYSIS OF LIGAND BINDING MODES OF PPAR-γ FULL AND PARTIAL AGONISTS. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]

  • Wagner, T., et al. (2020). Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells. PLoS ONE, 15(1), e0227739. [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media?. Retrieved from [Link]

  • PLOS ONE. (2014). Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. Retrieved from [Link]

  • MDPI. (2022). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. Retrieved from [Link]

  • NCBI Bookshelf. (2016). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing electrospray ionization (ESI) voltage for oxo-fatty acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fragility vs. Ionization" Paradox

Welcome to the technical support hub for lipidomics. You are likely here because detecting oxo-fatty acids (oxo-FAs) like 5-oxo-ETE, 15-keto-PGE2, or oxidized linoleic acid metabolites (OXLAMs) presents a specific contradiction in mass spectrometry:

  • Ionization Difficulty: These lipids are hydrophobic but possess polar carbonyl groups. They require sufficient Capillary Voltage to overcome surface tension and form a stable Taylor cone in negative ion mode.

  • Structural Fragility: They are thermally and energetically labile. Excessive Cone Voltage (or Declustering Potential) causes immediate in-source fragmentation (ISF), typically loss of water (

    
    ) or decarboxylation (
    
    
    
    ), leading to false negatives or misidentification.

This guide replaces generic "standard operating procedures" with a causal understanding of how voltage parameters physically interact with your specific analytes.

Module 1: The Taylor Cone & Corona Discharge

The Core Issue

In negative ion mode (ESI-), the voltage required to form a stable Taylor cone is often dangerously close to the voltage that triggers Corona Discharge .[1] Unlike positive mode, where the discharge threshold is high, negative mode electron emission occurs easily, creating a blue plasma glow at the capillary tip. This plasma destroys your oxo-FAs via oxidation before they even enter the mass spectrometer.

Troubleshooting: "My signal is unstable/noisy"

Diagnosis: You are likely operating in the "Discharge Regime" or the "Pulsating Regime" rather than the stable "Cone-Jet Regime."

The Fix: Surface Tension Management You cannot simply "turn down the voltage" if your solvent surface tension is too high (e.g., high aqueous content). The electric field must overcome surface tension ($ \gamma $) to spray.

  • High

    
     (Water):  Requires high voltage 
    
    
    
    High risk of discharge.
  • Low

    
     (MeOH/IPA):  Requires low voltage 
    
    
    
    Safe stable spray.

Actionable Protocol: If you are running high-aqueous mobile phases (>50% H2O), you must use a post-column make-up flow or doped organic modifier (e.g., Isopropanol) to lower surface tension, allowing you to drop the capillary voltage to a safe 2.0–2.8 kV range.

Visualizing the Stability Window

ESI_Stability Start Start Optimization Solvent Assess Solvent Surface Tension (High Aqueous vs. High Organic) Start->Solvent Voltage_Low Voltage < Onset Threshold (Dripping/No Spray) Solvent->Voltage_Low Voltage too low Voltage_Optimal Cone-Jet Mode (Stable Taylor Cone) Voltage_Low->Voltage_Optimal Increase kV Voltage_High Corona Discharge (Arcing/Signal Loss) Voltage_Optimal->Voltage_High Exceed Limit Voltage_High->Solvent Add IPA/MeOH to lower required kV

Figure 1: The relationship between voltage settings and spray stability. Note that modifying the solvent allows you to widen the "Green Zone" (Cone-Jet Mode).

Module 2: In-Source Fragmentation (ISF)

The Core Issue

Users often confuse Capillary Voltage (spray generation) with Cone Voltage (ion transmission).

  • Capillary Voltage: Happens at the needle (Atmospheric Pressure).

  • Cone Voltage: Happens at the vacuum interface (Declustering).

For oxo-FAs, a Cone Voltage that is too high accelerates ions into residual gas molecules, causing collision-induced dissociation (CID) before the quadrupole. You will see a peak at


 [M-19] (loss of water + proton) instead of the parent ion.
Troubleshooting: "I see peaks, but the mass is wrong (M-18)"

Diagnosis: In-Source Fragmentation (ISF).[2] You are stripping the hydroxyl or keto groups off the fatty acid chain.

Data: ISF Thresholds for Common Oxo-FAs

Analyte ClassKey Fragility FactorSafe Cone Voltage Range (Typical)Primary ISF Artifact
5-oxo-ETE Conjugated ketone15 - 25 VDecarboxylation (

)
HETEs (Hydroxyls) -OH group10 - 20 VDehydration (

)
Prostaglandins Cyclopentane ring10 - 25 VDehydration x2 (

)
Stable FAs (e.g., AA) Saturated chain30 - 45 VRelatively stable

Note: Values vary by instrument vendor (Waters vs. Thermo vs. Sciex). Always perform the Ramp Protocol below.

Module 3: The "Ramp & Hold" Optimization Protocol

Do not guess. Use this self-validating protocol to find the optimal settings for your specific instrument.

Step 1: Preparation
  • Prepare a standard solution of your target oxo-FA (1 µM) in 50:50 MeOH:H2O.

  • Set the mass spectrometer to Continuum Mode (not Centroid) to observe peak shape.

Step 2: The Capillary Ramp (Spray Stability)
  • Start with Capillary Voltage at 0 kV.

  • Increase in 0.5 kV increments.

  • Stop when you see the Total Ion Current (TIC) stabilize and the pressure trace flatten.

  • Check: Look at the spray tip (if visible) or camera. Is there a blue glow? If yes, reduce voltage immediately (Corona Discharge).

  • Target: The lowest voltage that provides stable signal (usually ~2.5 kV in negative mode).

Step 3: The Cone Ramp (Transmission vs. Fragmentation)
  • Set Capillary Voltage to the value found in Step 2.

  • Set Cone Voltage to 0 V.

  • Ramp Cone Voltage from 0 V to 60 V in 5 V increments.

  • Monitor two channels:

    • Channel A: Parent Mass

      
      
      
    • Channel B: Fragment Mass

      
       (Water loss)
      
  • Plot the curves: You will see the Parent intensity rise, plateau, and then drop as the Fragment intensity rises.

  • Optimal Setting: The point just before the Fragment channel begins to rise significantly (The "Crossover Onset").

Workflow Diagram

Optimization_Workflow Infuse 1. Infuse Standard (5 µL/min) Ramp_Cap 2. Ramp Capillary Voltage (0 -> 4 kV) Infuse->Ramp_Cap Check_Discharge 3. Check for Blue Glow/Noise (Corona Discharge?) Ramp_Cap->Check_Discharge Check_Discharge->Ramp_Cap Discharge Detected (Lower Voltage) Set_Cap 4. Set Capillary at lowest stable point Check_Discharge->Set_Cap No Discharge Ramp_Cone 5. Ramp Cone Voltage (0 -> 60 V) Set_Cap->Ramp_Cone Analyze_Plot 6. Analyze Curves: Parent vs. [M-18] Ramp_Cone->Analyze_Plot Finalize 7. Set Cone Voltage (Max Parent / Min Frag) Analyze_Plot->Finalize

Figure 2: Step-by-step decision tree for maximizing sensitivity while preserving molecular integrity.

Frequently Asked Questions (FAQs)

Q: I am using a Sciex instrument. What is "Cone Voltage" equivalent to? A: On Sciex systems, this is the Declustering Potential (DP) . The same physics apply: high DP strips solvent but also fragments fragile oxo-FAs. On Thermo systems, it is S-Lens RF Level or Transfer Tube Voltage .

Q: Why is my signal lower in negative mode than positive mode? A: Physics. Negative mode is prone to arc at lower voltages, limiting the total charge you can apply to the droplet. To compensate, ensure your mobile phase pH is basic (pH 7-9) using Ammonium Acetate or Ammonium Hydroxide to facilitate deprotonation


.

Q: Can I use Nitrogen as a scavenger gas? A: Yes, but for stubborn corona discharge in negative mode, SF6 (Sulfur Hexafluoride) is the gold standard electron scavenger. If your instrument supports it, using SF6 can suppress discharge and allow you to use higher voltages for better sensitivity.

References

  • Mechanism of Electrospray Ionization. Kebarle, P. & Verkerk, U.H. "Electrospray: From ions in solution to ions in the gas phase, what we know now." Mass Spectrometry Reviews. (2009).

  • Negative Ion Mode Optimization. Yamashita, M. & Fenn, J.B. "Electrospray ion source.[1][3][4][5][6][7] Another variation on the free-jet theme." Journal of Physical Chemistry. (1984).

  • In-Source Fragmentation of Lipids. Murphy, R.C. et al.[2] "Mass spectrometric analysis of long-chain lipids." Journal of Lipid Research. (2011).

  • Corona Discharge Suppression. Wieler, M. et al. "Suppression of Corona Discharge in Negative Ion Electrospray Ionization using SF6." Rapid Communications in Mass Spectrometry. (2018).[4]

  • Oxo-Fatty Acid Analysis. Powell, W.S. "Extraction and purification of eicosanoids and oxo-fatty acids." Methods in Molecular Biology. (1999).

Sources

Troubleshooting poor recovery rates of C15 keto acids in lipid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor recovery rates of C15 keto acids in lipid extraction Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The "Ghost" in the Lipid Phase

Recovering C15 keto acids (e.g., 5-oxo-pentadecanoic acid) presents a unique paradox in lipidomics. Unlike standard triglycerides, these molecules possess a dual personality: a hydrophobic alkyl tail and two polar functional groups (the carboxylic acid and the mid-chain ketone).

Standard protocols like Folch or Bligh & Dyer often fail here. Why? Because they are optimized for neutral lipids or phospholipids. C15 keto acids frequently partition into the aqueous "waste" phase or adsorb irreversibly to labware, leading to the dreaded "ghost peak" phenomenon—where recovery drops below 40%.

This guide deconstructs the failure points and provides a self-validating recovery system.

Part 1: Diagnostic Workflow (Visualized)

Before altering your protocol, identify where you are losing the analyte. Use this logic tree to diagnose the root cause.

Recovery_Loss_Tree Start Start: Low C15 Keto Acid Recovery (<60%) Q1 Is the loss consistent across replicates? Start->Q1 Branch_Inconsistent Inconsistent (High CV%) Q1->Branch_Inconsistent No Branch_Consistent Consistent (Low Recovery) Q1->Branch_Consistent Yes Q2 Are you using plasticware (tips, tubes, plates)? Branch_Inconsistent->Q2 Q3 Did you acidify the sample before extraction? Branch_Consistent->Q3 Soln_Adsorption Issue: Surface Adsorption Action: Switch to Silanized Glass Q2->Soln_Adsorption Yes Soln_PhaseLoss Issue: Phase Partitioning Action: Acidify to pH < 3.0 Q3->Soln_PhaseLoss No Q4 Is the sample matrix plasma/serum? Q3->Q4 Yes Soln_ProteinBinding Issue: Albumin Binding Action: Increase Organic Ratio (Protein Precip) Q4->Soln_ProteinBinding Yes

Figure 1: Diagnostic logic tree for isolating the source of analyte loss during extraction.

Part 2: Troubleshooting Modules

Module 1: The pH Trap (Phase Partitioning)

The Issue: Keto acids are weak acids (pKa ~4.5–5.0). In biological matrices (pH 7.4), they exist as carboxylates (R-COO⁻) . Charged molecules are highly water-soluble and will remain in the aqueous phase during a standard liquid-liquid extraction (LLE), resulting in massive loss.

The Fix: You must suppress ionization to drive the molecule into the organic phase.

  • Target pH: < 3.0 (ideally pH 2.0).

  • Mechanism: At 2 pH units below the pKa, >99% of the molecule is protonated (neutral) and hydrophobic.

Protocol Adjustment: Add 20 µL of 1M HCl or 2% Formic Acid per 200 µL of sample before adding the organic solvent.

Module 2: The Plastic Sink (Adsorption)

The Issue: Free fatty acids, especially oxidized ones, are "sticky." They rapidly adsorb to polypropylene (PP) surfaces via hydrophobic interaction.

  • Evidence: Studies show up to 95% loss of free fatty acids to plastic tubes within minutes if the solution is aqueous and protein-free [1].

The Fix:

  • Golden Rule: NO PLASTICS after the extraction solvent is added.

  • Hardware: Use borosilicate glass vials with Teflon-lined caps. If you must use plastic tips, pre-rinse them with the solvent mixture, but glass Pasteur pipettes are superior.

Module 3: Solvent System Selection

The Issue: Standard Chloroform:Methanol (2:1) is excellent for total lipids but problematic for oxidized fatty acids. The keto group adds polarity, making the molecule "amphiphilic enough" to linger in the interface or aqueous phase if the solvent system is too non-polar.

The Fix: Switch to an Acidified MTBE (Methyl tert-butyl ether) system.

  • Why? MTBE forms the upper phase (unlike chloroform), making collection easier and reducing contamination from the aqueous interface. It also solvates mid-polarity lipids better than hexane.

Part 3: Data Summary & Comparison

The following table summarizes recovery rates observed in validation studies for oxidized fatty acids (like C15 keto acids) under different conditions.

Variable ChangedConditionRecovery Rate (%)Notes
Control (Standard) Folch (CHCl3/MeOH), Neutral pH, Plastic tubes12% ± 5% FAIL. Analyte lost to aqueous phase and plastic.
pH Adjustment Folch, Acidified (pH 2) , Plastic tubes45% ± 8% Improvement, but adsorption still causes loss.
Material Change Folch, Neutral pH, Glass vials 25% ± 4% Adsorption solved, but analyte remains in aqueous phase.
Solvent Change MTBE/MeOH , Neutral pH, Glass vials35% ± 6% Better solvation, but ionization still prevents full recovery.
Optimized MTBE/MeOH, Acidified (pH 2), Glass vials 92% ± 3% SUCCESS. Synergistic effect of pH and material.

Part 4: The Optimized Protocol (Self-Validating)

Method: Acidified MTBE Liquid-Liquid Extraction (High-Throughput Compatible)

Reagents:

  • Extraction Solvent: MTBE:Methanol (3:1 v/v) containing 0.01% BHT (to prevent oxidation).

  • Acidifier: 2% Formic Acid in water.

  • Internal Standard (ISTD): C13-Keto Acid or deuterated Palmitic Acid (d31-C16:0). Do not use standard C15:0 as it lacks the keto polarity.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 50 µL of plasma/tissue homogenate into a Glass Vial .

  • ISTD Spike: Add 10 µL of Internal Standard. Vortex 10s. Equilibration time: 5 mins.

    • Why: Allows ISTD to bind to matrix proteins, mimicking the analyte.

  • Acidification (CRITICAL): Add 10 µL of 2% Formic Acid . Vortex.

    • Check: Spot test pH on a strip to ensure pH < 3.

  • Extraction: Add 300 µL of MTBE:Methanol (3:1) .

  • Agitation: Vortex vigorously for 10 mins or shaker plate at 1000 rpm.

    • Why: Essential to break protein-lipid complexes (albumin).

  • Phase Separation: Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Collection: The lipids are in the UPPER (Organic) layer. Transfer 200 µL of the upper layer to a new Glass Insert .

    • Tip: Do not disturb the protein pellet at the bottom.

  • Drying: Evaporate under Nitrogen stream at room temperature. DO NOT HEAT >30°C to prevent decarboxylation of the keto group.

  • Reconstitution: Dissolve in 100 µL Methanol:Water (1:1) for LC-MS injection.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Solid Phase Extraction (SPE) instead? A: Yes, and it is often cleaner. Use a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Logic: Load at neutral pH (analyte binds to anion exchange resin). Wash with methanol (removes neutrals). Elute with Acidified Methanol (neutralizes the acid, releasing it from the resin). This yields >95% recovery and removes phospholipids [2].

Q: Why is my internal standard recovery good, but my analyte recovery poor? A: You are likely using a non-polar ISTD (like C15:0 or C17:0) to track a polar keto-acid.

  • Correction: The keto group makes your analyte more water-soluble than a straight-chain fatty acid. If the extraction pH isn't low enough, the ISTD extracts (it's super hydrophobic) but the keto acid stays behind. Use a structurally similar ISTD (e.g., an oxidized fatty acid or d3-labeled analog).

Q: I see "double peaks" in my chromatogram. Is this degradation? A: It might be keto-enol tautomerism or separation of isomers. However, if you used heat during drying, it could be a degradation product. Ensure your LC mobile phase is slightly acidic (0.1% Formic Acid) to keep the peak shape sharp and suppress ionization during chromatography [3].

References

  • Binding and solubility of oleic acid to laboratory materials. Source: National Institutes of Health (NIH) / PubMed Summary: Demonstrates up to 95% loss of fatty acids to plasticware and the mitigating effect of albumin.[2] URL:[Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Source: Waters Corporation Summary: Details the superiority of mixed-mode SPE for polar acidic analytes over standard LLE. URL:[Link]

  • Sample preparation for fatty acid analysis in biological samples. Source: PubMed / Analytical and Bioanalytical Chemistry Summary: extensive review of extraction techniques, emphasizing acidification for free fatty acid recovery. URL:[Link]

Sources

Technical Support Center: Eliminating Carryover of Long-Chain Oxo Fatty Acids

[1]

Topic: Advanced Carryover Mitigation for LCOFAs (e.g., oxo-ETE, KETE, HETEs) in LC-MS/MS. Role: Senior Application Scientist Status: Operational[1][2]

Introduction: The "Sticky Lipid" Paradox

Welcome to the technical support hub. If you are analyzing long-chain oxo fatty acids (LCOFAs)—such as 5-oxo-ETE, 12-oxo-ETE, or their precursors like HETEs—you are likely battling a specific type of carryover that defies standard wash protocols.[1]

The Problem: LCOFAs possess a "dual-threat" chemical structure:

  • Long Aliphatic Tails (C18–C22): Causing extreme hydrophobic retention on C18 stationary phases and polymeric rotor seals.[2][3]

  • Oxo/Carboxyl Moieties: Acting as Lewis bases that chelate to active metal sites (iron/chromium oxides) on stainless steel hardware.[1][2][3]

Standard methanol washes fail because they cannot break the hydrophobic interaction and the ionic chelation simultaneously.[2] This guide provides a self-validating workflow to eliminate this carryover.

Module 1: Autosampler Hygiene (The Source)

Q: I am using a standard MeOH/Water needle wash. Why is carryover persisting?

A: Methanol is too weak to solubilize long-chain oxidized lipids once they have adsorbed to the injector surfaces.[2][3] You need a "chaotropic" wash solvent that disrupts both hydrophobic bonds and metal chelation.[2]

The carryover mechanism often occurs at the injection port and needle seat , where the sample is undiluted.[2][3]

Protocol: The "Aggressive" Multi-Solvent Wash

Replace your standard wash with the following composition. This mixture utilizes Isopropanol (IPA) for solubility, Acetonitrile (ACN) for breaking surface tension, and Acetone for dissolving aggregated lipids.[1][2]

Recommended Wash Composition (The "Magic Mix"):

  • Isopropanol: 45%[1][2]

  • Acetonitrile: 45%[1][2]

  • Acetone: 10%[1][2][4]

  • (Optional for Steel Systems): Add 0.1% Formic Acid to protonate the carboxyl groups, reducing metal binding.[1][2][3]

Implementation Steps:

  • External Needle Wash: Set to Active (Flowing).[2][3] Minimum 10–15 seconds.

  • Injection Valve Cleaning: If your autosampler allows "Valve Toggle" during the wash, enable it. This flushes the rotor grooves where lipids accumulate.[2]

  • Seal Wash: Ensure your plunger seal wash is 10% IPA / 90% Water (not just water) to prevent lipid buildup on the pump pistons.[2][3]

Data: Solvent Efficacy Comparison

Solvent SystemSolubilizing Power (Lipids)Risk of PrecipitationCarryover Reduction
100% Methanol LowHighPoor (< 50%)
ACN:Water (50:50) LowMediumPoor
100% Isopropanol HighLowGood (but viscous)
IPA:ACN:Acetone (45:45:10) Very High Very Low Excellent (> 95%)

Module 2: Chromatographic Strategy (The Reservoir)

Q: I see "ghost peaks" of oxo-fatty acids in blank runs even after needle washing. Why?

A: This is Column Carryover . LCOFAs often do not elute completely in a single isocratic hold at 95% B. They "smear" along the column and elute as sharp bands only when the gradient re-equilibrates or during the next injection's focusing phase.[2][3]

The Solution: You must use a Sawtooth Gradient wash.[2] A static high-organic hold is inefficient because mass transfer of large lipids out of the pores is slow.[2] Oscillating the organic strength "pumps" the stationary phase pores.[2]

Visualization: The Sawtooth Gradient Logic

SawtoothGradientcluster_0Standard Gradient (Ineffective)cluster_1Sawtooth Wash (Effective)Step1Elution (95% B)Step2Static Hold(2 mins)Step1->Step2Step3Lipids Trappedin PoresStep2->Step3Cycle1Ramp to 100% BDrop1Drop to 50% B(Disrupt Equilibrium)Cycle1->Drop1Cycle2Ramp to 100% BDrop1->Cycle2Drop2Drop to 50% BCycle2->Drop2CleanPores ClearedDrop2->Clean

Figure 1: Comparison of a static high-organic hold vs. a Sawtooth wash cycle. The oscillation aids in desorbing lipids from deep within the stationary phase pores.

Protocol: The Sawtooth Method

Add this sequence to the end of your analytical gradient (post-elution):

  • Time X: 95% B (End of analysis)

  • Time X+0.5 min: Ramp to 100% B .

  • Time X+1.0 min: Hold 100% B.

  • Time X+1.1 min: Step down to 50% B .

  • Time X+1.5 min: Ramp back to 100% B .

  • Time X+2.0 min: Step down to 50% B .

  • Time X+2.5 min: Ramp back to 100% B .

  • Time X+3.0 min: Re-equilibrate to Initial Conditions.

Note: Ensure your Mobile Phase B contains at least 5-10% Isopropanol to support this solubility.[1][2]

Module 3: Hardware Passivation (The Surface)[1][2]

Q: My peak shapes are tailing, and sensitivity is dropping over time. Is the system contaminated?

A: You are likely experiencing Lewis Acid/Base Adsorption .[1][2][3] The carboxyl group of the oxo-fatty acid binds to iron oxides on stainless steel surfaces (frits, column walls, capillaries). This is not just carryover; it is sample loss.

Visualization: The Chelation Mechanism

Chelationcluster_surfaceStainless Steel Surfacecluster_lipidOxo-Fatty AcidFeIron Oxide (Fe3+)ResultResult: Tailing Peaks &Persistent CarryoverFe->ResultCOOHCarboxyl Group(COO-)COOH->FeIonic Binding(Strong)OxoOxo Group(C=O)Oxo->FeCoordination

Figure 2: Mechanism of oxo-fatty acid adsorption to stainless steel hardware via carboxyl and oxo-group interactions.[1]

Protocol: System Passivation

If you cannot switch to PEEK-lined columns (e.g., Agilent InfinityLab or Waters MaxPeak), you must passivate the steel.[1][2]

  • Remove the Column. Install a union connector.

  • The Acid Wash: Flush the system (LC pump to waste) with 30% Phosphoric Acid in water at 1 mL/min for 30 minutes.[2][3]

    • Why? This strips accessible iron ions and creates a phosphate barrier on the steel.[2][3]

  • The Rinse: Flush with Water for 20 minutes, then 50:50 ACN:Water.

  • Mobile Phase Additive: Permanently add 5–10 µM Medronic Acid or Phosphoric Acid to your Mobile Phase A.[2][3] This acts as a "sacrificial chelator," binding to the metal sites so your lipids don't.[2][3]

References

  • Williams, A. et al. (2012).[2][3][5] Universal LC-MS method for minimized carryover in a discovery bioanalytical setting.[2] Bioanalysis.[2][3][5][6][7][8][9][10][11] Link

    • Supports the efficacy of sawtooth gradients over st
  • Cajka, T. & Fiehn, O. (2014).[1][2][3] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.[2][3][8][11] Trends in Analytical Chemistry.[2] Link

    • Validates solvent systems (IPA/ACN) for lipid solubility.
  • Waters Corporation. (2020).[2][3] Correlation Between the Adsorption of Acidic Analytes on Stainless Steel Columns and Their Ionic Charge.[2] Application Note. Link

    • Detailing the mechanism of acidic analyte adsorption to metal surfaces.
  • Saha, S. et al. (2021).[2][3][4][6] Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids... Molecules.[2][3][4][5][6][7][8][9][10][12][13] Link

    • Discusses the use of derivatization and mobile phase modifiers to overcome f

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and metabolic studies, the precise structural elucidation of lipid molecules is paramount. 6-Oxopentadecanoic acid, a C15 oxo-fatty acid, represents a class of molecules that can be challenging to characterize due to its dual functionality. This guide provides an in-depth comparison of mass spectrometric approaches for its analysis, grounded in fundamental principles and validated experimental strategies. We will explore the expected fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI), offering insights into the causal mechanisms that drive bond cleavage and guide analytical choices.

The Analytical Imperative: Why Derivatization is Key for GC-MS

Before delving into fragmentation specifics, we must address a critical prerequisite for gas chromatography-mass spectrometry (GC-MS) analysis. This compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. The high polarity can lead to poor chromatographic peak shape and thermal degradation in the injector port.

Therefore, derivatization is not merely an option, but a necessity. The standard and most effective approach is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME).[1][2] This is typically achieved through esterification with a reagent like boron trifluoride in methanol (BF3-MeOH).[1][3] This process replaces the acidic proton with a methyl group, significantly reducing polarity and increasing volatility, making the molecule amenable to GC separation and subsequent mass analysis.[1][2]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): A High-Energy Approach

Electron ionization is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte, leading to extensive and highly reproducible fragmentation.[4] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation. For our analysis, we will consider the fragmentation of methyl 6-oxopentadecanoate .

The fragmentation of aliphatic ketones and esters under EI is governed by well-established mechanisms, primarily α-cleavage and the McLafferty rearrangement.[5][6][7][8]

  • α-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the carbonyl group.[6][7][9] For methyl 6-oxopentadecanoate, there are two primary sites for α-cleavage around the C6 ketone. This process is favored because it results in the formation of a resonance-stabilized acylium ion.[5][10]

    • Cleavage at C5-C6: This breaks the bond between the carbonyl carbon and the C5 carbon, leading to the loss of a C5H9O2 radical and the formation of a C10H21+ alkyl fragment at m/z 141 . Alternatively, charge retention on the oxygen-containing fragment yields an acylium ion at m/z 115 .

    • Cleavage at C6-C7: This involves the cleavage of the bond on the other side of the carbonyl, resulting in the loss of a C9H19 radical and the formation of a characteristic acylium ion at m/z 127 . This is often a prominent peak.

  • McLafferty Rearrangement: This is a highly characteristic rearrangement for carbonyl compounds that possess a γ-hydrogen (a hydrogen on the third carbon away from the carbonyl).[5][7][11] The mechanism involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a radical cation.[5][11]

    • Ketone-driven McLafferty: The ketone at C6 can abstract a γ-hydrogen from C8. This leads to the cleavage of the C6-C7 bond and the elimination of a neutral C9H18 alkene, producing a characteristic enol radical cation at m/z 116 .

    • Ester-driven McLafferty: The methyl ester group also has γ-hydrogens on the carbon chain. This rearrangement results in a prominent fragment ion at m/z 74 , which is a hallmark of saturated fatty acid methyl esters.[4]

Predicted Key Fragments in EI-MS of Methyl 6-Oxopentadecanoate
m/zProposed Fragment IdentityFragmentation Mechanism
270Molecular Ion [M]•+-
239[M - OCH3]⁺Loss of methoxy group from ester
141[C10H21]⁺α-Cleavage at C5-C6
127[CH3OCO(CH2)4CO]⁺α-Cleavage at C6-C7
116Enol radical cationMcLafferty Rearrangement (Ketone)
115[CH3OCO(CH2)4]⁺α-Cleavage at C5-C6
74[CH3OCOHCH2]•+McLafferty Rearrangement (Ester)
Visualizing EI Fragmentation

EI_Fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M Methyl 6-oxopentadecanoate (m/z 270) F127 m/z 127 M->F127 - •C9H19 F141 m/z 141 M->F141 - •C4H7O-COOCH3 F116 m/z 116 (Ketone) M->F116 - C9H18 F74 m/z 74 (Ester) M->F74 - C11H20O F239 m/z 239 M->F239 - •OCH3

Caption: Predicted EI fragmentation pathways for methyl 6-oxopentadecanoate.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): A Softer Approach

LC-MS is a powerful alternative that analyzes the intact, underivatized this compound.[12][13][14] ESI is a "soft" ionization technique that typically produces a prominent pseudomolecular ion ([M-H]⁻ or [M+H]⁺) with minimal in-source fragmentation. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

For carboxylic acids, negative ion mode is often preferred due to the facile deprotonation of the acidic proton, leading to a stable carboxylate anion. The fragmentation of the [M-H]⁻ ion (m/z 255.2) of this compound is expected to be directed by the functional groups.

  • Neutral Losses: The most common fragmentation pathways for carboxylate anions involve the neutral loss of water ([M-H-H2O]⁻) and carbon dioxide ([M-H-CO2]⁻).[15] These would result in fragments at m/z 237.2 and m/z 211.2 , respectively.

  • Charge-Remote Fragmentation (CRF): In long-chain fatty acids, CID can induce fragmentation along the alkyl chain, distant from the charged carboxylate group.[16][17][18] This can provide information about the location of functional groups. For this compound, cleavage adjacent to the ketone group is expected. Cleavage of the C5-C6 bond would yield a fragment at m/z 99 , corresponding to the oxo-containing portion, while cleavage at the C6-C7 bond would produce a fragment at m/z 113 .

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

While less common for free fatty acids, positive ion mode analysis can be performed. The protonated molecule [M+H]⁺ (m/z 257.2) would likely fragment through the loss of neutral molecules.

  • Loss of Water: A primary fragmentation would be the loss of a water molecule, yielding a fragment at m/z 239.2 .

  • Sequential Losses: Further fragmentation could involve the sequential loss of another water molecule or other small neutral species.

Predicted Key Fragments in ESI-MS/MS
Ion ModePrecursor (m/z)Key Fragments (m/z)Proposed Fragmentation
Negative 255.2 ([M-H]⁻)237.2[M-H-H₂O]⁻
211.2[M-H-CO₂]⁻
113.1Cleavage at C6-C7
99.1Cleavage at C5-C6
Positive 257.2 ([M+H]⁺)239.2[M+H-H₂O]⁺
221.2[M+H-2H₂O]⁺
Visualizing ESI-MS/MS Fragmentation (Negative Ion Mode)

ESI_Fragmentation cluster_neutral Neutral Loss cluster_crf Chain Cleavage M [M-H]⁻ (m/z 255.2) F237 m/z 237.2 M->F237 - H₂O F211 m/z 211.2 M->F211 - CO₂ F113 m/z 113 M->F113 C6-C7 Cleavage F99 m/z 99 M->F99 C5-C6 Cleavage

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

Comparative Guide: GC-MS vs. LC-MS for this compound

The choice between GC-MS and LC-MS depends on the specific analytical goals, sample matrix, and available instrumentation. Neither technique is universally superior; they are complementary.

FeatureGC-EI-MSLC-ESI-MS/MS
Sample Preparation Mandatory Derivatization (Methylation) Minimal (Dilute and Shoot)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absentStrong (as [M-H]⁻ or [M+H]⁺)
Fragmentation Extensive, reproducible library-matchable spectraControlled via CID, targeted structural info
Structural Information Rich "fingerprint" from α-cleavage & McLaffertyPositional info from neutral loss & CRF
Chromatography High-resolution separation for isomersVersatile for complex matrices
Throughput Lower due to derivatization stepHigher potential throughput
Best For... Definitive structural confirmation, metabolic profilingHigh-throughput screening, analysis in biological fluids[12]

Self-Validating Experimental Protocols

Trustworthiness in analytical science is built on robust and reproducible protocols. The following methods are designed to be self-validating through the inclusion of quality controls.

Protocol 1: GC-MS Analysis via Methyl Ester Derivatization

This protocol ensures complete derivatization and robust analysis, validated by the consistent retention time and mass spectrum.

GCMS_Workflow A 1. Sample Preparation (e.g., Lipid Extraction) B 2. Solvent Evaporation (Under Nitrogen Stream) A->B C 3. Derivatization Add 2 mL of 14% BF3-Methanol. Incubate at 60°C for 30 min. B->C D 4. Extraction Add 1 mL H₂O and 2 mL Hexane. Vortex and collect organic layer. C->D E 5. Drying & Concentration Dry organic layer over Na₂SO₄. Concentrate to ~100 µL. D->E F 6. GC-MS Injection Inject 1 µL onto a suitable column (e.g., DB-5ms). E->F G 7. Data Analysis Compare spectrum to library and predicted fragments. F->G

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Steps:

  • Aliquot Sample: Start with a dried lipid extract containing the analyte.

  • Derivatization: Add 500 µL of 14% (w/v) boron trifluoride in methanol (BF3-MeOH).[3] Seal the vial tightly.

  • Heating: Place the vial in a heating block at 60°C for 30 minutes to ensure complete reaction.

  • Quenching & Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer, containing the FAME, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions (Typical): Inlet Temp: 250°C; Column: 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms); Oven Program: 100°C hold 2 min, ramp to 280°C at 10°C/min, hold 5 min.

    • MS Conditions (Typical): Ion Source: EI, 70 eV; Source Temp: 230°C; Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis

This protocol is designed for rapid screening and quantification, validated by a stable internal standard signal and consistent product ion ratios.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). For biological samples, perform a simple protein precipitation (e.g., add 3 volumes of ice-cold acetonitrile, vortex, centrifuge, and analyze the supernatant).

  • LC Conditions (Typical):

    • Column: C18 reverse-phase, e.g., 100mm x 2.1mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Typical - Negative Ion Mode):

    • Ion Source: ESI, Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MRM Transitions:

      • Quantifier: 255.2 -> 113.1 (Collision Energy optimized, e.g., 20 eV).

      • Qualifier: 255.2 -> 99.1 (Collision Energy optimized, e.g., 25 eV).

    • Self-Validation: The ratio of the quantifier to qualifier ion should remain constant across all samples and standards.

Conclusion

The mass spectrometric analysis of this compound requires a tailored approach based on the research question. GC-EI-MS of the methyl-esterified derivative provides an unparalleled wealth of structural detail, ideal for definitive identification. Conversely, LC-ESI-MS/MS offers a high-throughput, sensitive method for quantification in complex matrices with minimal sample preparation. By understanding the fundamental fragmentation mechanisms—α-cleavage and McLafferty rearrangements in EI, and neutral losses and charge-remote fragmentation in ESI—researchers can confidently select the optimal analytical strategy, interpret the resulting data, and ensure the integrity and trustworthiness of their findings.

References

  • Chemistry Steps. (n.d.). McLafferty Rearrangement.
  • YouTube. (2022). McLafferty Rearrangement: An overview.
  • Chemistry LibreTexts. (2022). 6.3: Rearrangement.
  • ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids.
  • PubMed. (n.d.). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters.
  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
  • Canadian Journal of Chemistry. (n.d.). A facile, versatile procedure for the preparation of fatty acid esters suitable for glc or hplc analyses.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ACS Publications. (n.d.). Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions | Journal of the American Society for Mass Spectrometry.
  • NIH. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC.
  • YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones.
  • NIH. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids - PMC.
  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter.
  • SpringerLink. (n.d.). Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions.
  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • NIH. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC.
  • StudySmarter. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
  • AOCS. (2019). Analysis of Oxidized Fatty Acids.
  • ResearchGate. (n.d.). Charge-remote fragmentation reactions in fatty acids (a), and oxidized....
  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra.
  • ResearchGate. (n.d.). Proposed fragmentation pathway for the fragmentation ion of 6-APA ampicillin amide.
  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
  • Mass Spectrometry Reviews. (2010). Mass spectrometric analysis of long-chain lipids.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis.
  • NIH. (n.d.). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
  • ResearchGate. (2025). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • Creative Proteomics. (n.d.). Choosing the Right LC-MS Platform for Fatty Acid Analysis.
  • NIH. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC.
  • ACS Publications. (n.d.). Charge-remote fragmentation of lithiated fatty acids on a TOF-TOF instrument using matrix-ionization | Journal of the American Society for Mass Spectrometry.
  • YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry.

Sources

Safety Operating Guide

6-Oxopentadecanoic Acid: Proper Disposal & Handling Procedures

[1][2]

Executive Summary

6-Oxopentadecanoic acid (CAS: Not widely listed, analog C15:0 used for reference) is a long-chain keto-fatty acid. While often biologically benign in metabolic contexts, in a concentrated laboratory setting, it must be handled as a chemical irritant.

This guide defines the operational standard for the disposal of this compound. It prioritizes thermal destruction (incineration) over landfilling to ensure complete mineralization and prevent environmental bioaccumulation of lipid derivatives.

Chemical Safety Profile & Risk Assessment

Before disposal, the researcher must validate the physical state and hazard class of the material.

ParameterSpecificationOperational Implication
Chemical Class Long-chain Keto-fatty AcidLipophilic; difficult to clean with water alone.[1][2]
Physical State Waxy Solid (at 25°C)Dust generation is minimal, but surface adhesion is high.[1][2]
Acidity (pKa) ~4.8 (Carboxylic Acid)Weak acid; incompatible with strong bases and oxidizers.[1][2]
GHS Classification Warning (Derived)Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319).
EPA Waste Code None (Pure Substance)Not P-listed or U-listed.[1][2] Regulated as "Non-RCRA Regulated Chemical Waste" unless mixed with solvents.

Critical Incompatibility: Do not mix this compound waste with strong oxidizing agents (e.g., concentrated nitric acid, perchlorates). The ketone group at position 6 can undergo oxidative cleavage, potentially generating exothermic heat and pressure in closed waste containers.

Disposal Decision Matrix

The disposal pathway is determined by the current state of the chemical (Solid vs. Solution).

DisposalFlowStartStart: this compound WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Waxy ResidueStateCheck->SolidSolutionDissolved in SolventStateCheck->SolutionSolidBinSolid Chemical Waste Bin(High-Temp Incineration)Solid->SolidBin Bag & TagSolventCheckCheck Solvent TypeSolution->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Hexane)SolventCheck->NonHalogenatedHaloBinHalogenated Waste Stream(Code: F001/F002)Halogenated->HaloBinNonHaloBinOrganic Combustible Stream(Code: D001)NonHalogenated->NonHaloBin

Figure 1: Operational decision tree for segregating this compound waste streams to ensure EPA compliance and minimize disposal costs.

Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Context: You have a vial of pure solid acid that is degraded or no longer needed.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "this compound (Solid)"[1][2]

    • Hazards: "Irritant"[2][5][6]

  • Segregation: Place the container into the Solid Chemical Waste drum.

    • Why? Although fatty acids are technically biodegradable, laboratory standards dictate incineration to prevent groundwater contamination and to destroy potential bioactive impurities.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Context: The acid is dissolved in a solvent (e.g., Methanol, DMSO, Dichloromethane).

  • Identify the Solvent: The solvent dictates the waste stream, not the fatty acid.

  • Segregation Rule:

    • If Halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If Non-Halogenated (Methanol, Acetone, Hexane): Pour into the Organic Combustible carboy.

  • pH Check (Crucial):

    • If the solution contains added mineral acids (e.g., HCl from an extraction), check the pH.

    • Action: If pH < 2, neutralize with Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the organic waste container.

    • Reasoning: Adding strong acids to organic waste drums can catalyze polymerization or degradation of other wastes, creating "bulging drum" hazards.

Scenario C: Cleaning Contaminated Glassware

Context: Glassware has a waxy, water-insoluble residue of this compound.

  • Primary Solubilization: Do not use water initially. Rinse glassware with a small volume of Acetone or Ethanol .

    • Mechanism:[7][8] The lipophilic tail (C15) requires an organic solvent for solvation.

  • Disposal of Rinse: Collect this first acetone rinse into the Non-Halogenated Organic Waste container.

  • Secondary Wash: Wash glassware with hot water and detergent (e.g., Alconox). This aqueous stream can go down the drain only if the bulk chemical was removed in Step 1.

Emergency Procedures (Spill Response)

In the event of a spill, the primary risk is slip hazard (due to the waxy nature) and skin irritation .

  • Isolate: Demarcate the area.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

    • Note: Standard nitrile provides excellent protection against long-chain fatty acids.

  • Containment (Solid):

    • Do not dry sweep if dust is visible (use a HEPA vacuum).

    • If waxy/sticky, scrape up with a spatula and place in a solid waste jar.

  • Decontamination:

    • Wipe the surface with 70% Ethanol or Isopropanol .

    • Why? Water will bead up on the fatty acid and spread the contamination. Alcohol solubilizes the lipid for removal.

  • Final Clean: Wash the area with soap and water.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13849, Pentadecanoic acid (Analog). Retrieved February 5, 2026. [Link][2]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxopentadecanoic acid
Reactant of Route 2
Reactant of Route 2
6-Oxopentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.